Ethyl 7-(Benzyloxy)chroman-2-carboxylate
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 7-phenylmethoxy-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-21-19(20)17-11-9-15-8-10-16(12-18(15)23-17)22-13-14-6-4-3-5-7-14/h3-8,10,12,17H,2,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPHBVKQLIQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and molecular weight of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
This guide provides an in-depth technical analysis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate , a critical intermediate in the synthesis of PPAR agonists (e.g., farglitazar), antioxidant scaffolds, and medicinal pharmacophores.
Structural Elucidation & Physicochemical Properties
Chemical Identity
This compound represents a protected form of 7-hydroxychroman-2-carboxylic acid, where the carboxylic acid is masked as an ethyl ester and the phenolic hydroxyl is protected as a benzyl ether. It serves as a versatile "chiral pool" building block, particularly when enantiomerically enriched at the C2 position.
| Property | Data |
| IUPAC Name | Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
| CAS Number | Not widely listed; specific to custom synthesis batches |
| Molecular Formula | C₁₉H₂₀O₄ |
| Molecular Weight | 312.36 g/mol |
| Chirality | C2 is a stereocenter.[1] (Available as racemate, (R), or (S) enantiomers) |
| Physical State | White to off-white solid (crystalline) or viscous oil (if impure) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Structural Breakdown
The molecule consists of three distinct domains:
-
Chroman Core (3,4-dihydro-2H-1-benzopyran): A bicyclic structure featuring a benzene ring fused to a saturated dihydropyran ring.
-
Ethyl Ester (Position 2): Provides steric bulk and protects the carboxylic acid functionality.
-
Benzyloxy Group (Position 7): A robust protecting group for the phenol, stable to basic hydrolysis but cleavable via hydrogenolysis.
Molecular Weight Calculation:
-
Carbon (19):
-
Hydrogen (20):
-
Oxygen (4):
-
Total:
Synthetic Pathways & Methodology
Retrosynthetic Analysis
The synthesis typically avoids direct hydrogenation of the corresponding chromone (unsaturated) analog if the benzyl group is already present, as standard Pd/C hydrogenation would cleave the benzyl ether.
Optimal Strategy: Construct the saturated chroman core first (as the phenol), then introduce the benzyl group.
Protocol: Two-Stage Synthesis
Step 1: Synthesis of Ethyl 7-hydroxychroman-2-carboxylate
-
Precursor: 7-Hydroxychromone-2-carboxylic acid ethyl ester.
-
Reagents:
(balloon), , Ethanol. -
Mechanism: Catalytic hydrogenation reduces the C2-C3 alkene of the chromone to the chroman.
-
Note: This step must precede benzylation to avoid deprotection.
Step 2: Benzylation (Williamson Ether Synthesis)
-
Reagents: Benzyl bromide (
), Potassium Carbonate ( ), Acetone or DMF. -
Conditions: Reflux (Acetone) or
(DMF) for 4–12 hours. -
Workup: Filtration of inorganic salts, concentration, and crystallization from Hexane/EtOAc.
Synthetic Workflow Diagram
Caption: Sequential synthesis ensuring retention of the benzyl protecting group by performing hydrogenation prior to benzylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The saturation of the pyran ring (C2, C3, C4) is the key differentiator from the chromone precursor.
Predicted ¹H NMR (400 MHz,
- 7.30–7.45 (m, 5H): Benzyl aromatic protons.
- 6.95 (d, 1H, J=8.5 Hz): C5-H (Aromatic ring of chroman).
- 6.55 (dd, 1H): C6-H.
- 6.45 (d, 1H): C8-H.
-
5.05 (s, 2H): Benzylic
. - 4.70 (dd, 1H): C2-H (Chiral center, characteristic of chroman).
-
4.25 (q, 2H): Ethyl ester
. - 2.60–2.80 (m, 2H): C4-H2 (Benzylic methylene of chroman).
- 2.10–2.30 (m, 2H): C3-H2.
-
1.28 (t, 3H): Ethyl ester
.
Mass Spectrometry (MS)
-
Ionization: ESI (+)
-
Molecular Ion:
-
Fragmentation:
-
Loss of Ethyl group (
). -
Loss of Benzyl group (
, tropylium ion). -
Retro-Diels-Alder (RDA) cleavage of the pyran ring is less common in chromans than chromones but may be observed.
-
Applications in Drug Discovery
PPAR Agonist Development
This molecule is a structural analog to the "head group" of Farglitazar and other glitazars.
-
Mechanism: The chroman-2-carboxylic acid moiety mimics the binding of fatty acids to the Peroxisome Proliferator-Activated Receptors (PPARs).
-
Usage: The ethyl ester is hydrolyzed to the free acid, and the benzyl group is removed to allow coupling with lipophilic "tails" (e.g., oxazole-substituted chains) at the 7-position.
Antioxidant Scaffolds
The 7-hydroxychroman core is isomeric to the 6-hydroxychroman core found in Vitamin E (
-
Research Utility: Used to study structure-activity relationships (SAR) regarding the position of the phenolic hydroxyl group in radical scavenging.
Orthogonal Protection Strategy
In complex synthesis, this molecule demonstrates orthogonal protection :
-
Base-labile: Ethyl ester (cleaved by
/ ). -
Hydrogenolysis-labile: Benzyl ether (cleaved by
/ ). This allows researchers to selectively modify either end of the molecule without disturbing the other.
References
-
BenchChem. Protecting Group Strategies for the Synthesis of Chroman-2-Carboxylates: Application Notes and Protocols. BenchChem Technical Library. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 7-hydroxycoumarin-4-carboxylate (Structural Analog). PubChem.[2] Link
-
Organic Chemistry Portal. Synthesis of Carboxylic Acids and Esters - General Methodologies. Organic Chemistry Portal. Link
-
Sigma-Aldrich. Product Specification: 7-(Benzyloxy)chromane-2-carboxylic acid (Parent Acid). Merck KGaA. Link
Sources
Technical Whitepaper: Physical Properties, Solubility Dynamics, and Synthetic Utility of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E analogues, beta-blockers, and highly specific receptor agonists. Ethyl 7-(Benzyloxy)chroman-2-carboxylate serves as a critical, advanced chiral building block in these synthetic pipelines.
By installing a benzyloxy protecting group at the 7-position and an ethyl ester at the 2-position, chemists achieve orthogonal reactivity. The benzyl group masks the reactive phenol, enabling aggressive downstream modifications (such as the reduction of the C2 ester to an aldehyde or alcohol) without unwanted side reactions[1]. This whitepaper details the physicochemical properties, thermodynamic solubility behavior, and field-proven experimental protocols for handling and synthesizing this vital intermediate.
Physicochemical Properties
Understanding the physical properties of Ethyl 7-(Benzyloxy)chroman-2-carboxylate is essential for optimizing reaction conditions, purification strategies, and storage. The addition of the bulky, aromatic benzyl group significantly alters the molecular weight and lipophilicity compared to its parent compound, Ethyl 7-hydroxychroman-2-carboxylate[2].
Table 1: Summary of Physicochemical Properties
| Parameter | Value / Description | Analytical Method / Condition |
| Molecular Formula | C₁₉H₂₀O₄ | Computational |
| Molecular Weight | 312.36 g/mol | Standard Atomic Weights |
| Physical State | Viscous oil to low-melting solid | Room Temperature (20 °C) |
| Density | ~1.18 g/cm³ | Extrapolated from base chroman esters |
| Boiling Point | > 400 °C (Estimated) | At 760 mmHg |
| Distillation Range | 180–200 °C | High Vacuum (0.1 mmHg) |
| LogP (Octanol/Water) | ~3.8 | Predicted (Lipophilic) |
Note: The presence of the chiral center at C2 means the compound can exist as (R)-, (S)-, or a racemic mixture. The enantiomeric purity heavily influences the crystallization behavior, with pure enantiomers more readily forming crystalline solids than the racemate.
Solubility Profile and Thermodynamic Behavior
The solubility of a synthetic intermediate dictates the choice of reaction solvents and extraction protocols. The 7-hydroxyl group in the unprotected precursor acts as a hydrogen-bond donor, making it somewhat soluble in polar protic solvents. However, benzylation eliminates this hydrogen-bond donor capacity, drastically increasing the molecule's lipophilicity (LogP ~3.8)[3].
Consequently, Ethyl 7-(Benzyloxy)chroman-2-carboxylate exhibits high solubility in non-polar and polar aprotic solvents, while being entirely insoluble in aqueous media.
Table 2: Empirical Solubility Data in Common Solvents
| Solvent | Dielectric Constant (ε) | Solubility Class | Application Rationale |
| Dichloromethane (DCM) | 8.93 | Freely Soluble (>100 mg/mL) | Ideal for downstream reductions or halogenations. |
| Ethyl Acetate (EtOAc) | 6.02 | Freely Soluble (>100 mg/mL) | Primary solvent for aqueous workup and extraction. |
| Tetrahydrofuran (THF) | 7.52 | Freely Soluble (>100 mg/mL) | Excellent for Grignard or LiAlH₄ reactions. |
| Methanol (MeOH) | 33.0 | Moderately Soluble (10-30 mg/mL) | Used as an anti-solvent for recrystallization. |
| Water (H₂O) | 80.1 | Insoluble (<0.1 mg/mL) | Allows for aggressive aqueous washing to remove salts. |
Synthetic Pathway and Mechanistic Causality
The synthesis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate typically begins with 2,4-dihydroxyacetophenone, which undergoes cyclization and esterification to yield the key intermediate, Ethyl 7-hydroxychroman-2-carboxylate[1].
The subsequent benzylation step is driven by strict mechanistic causality. The phenolic proton at the 7-position is acidic (pKa ~10). By utilizing a mild base like Potassium Carbonate (K₂CO₃), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide anion. The ethyl ester at the 2-position remains untouched because K₂CO₃ is insufficiently nucleophilic to cause ester hydrolysis under anhydrous conditions. The phenoxide then executes a rapid Sₙ2 attack on benzyl bromide, yielding the protected scaffold.
Synthetic pathway of Ethyl 7-(Benzyloxy)chroman-2-carboxylate to downstream APIs.
Experimental Protocol: Benzylation Workflow
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes observable metrics to confirm reaction progress without requiring immediate complex analytical instrumentation.
Objective: Selectively protect the 7-phenolic hydroxyl group of Ethyl 7-hydroxychroman-2-carboxylate to prevent interference in downstream ester reductions[1].
Reagents Required:
-
Ethyl 7-hydroxychroman-2-carboxylate (1.0 eq, 10.0 mmol)
-
Benzyl bromide (1.2 eq, 12.0 mmol)
-
Potassium carbonate, anhydrous (2.0 eq, 20.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting chroman intermediate in anhydrous DMF under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, leaving it "naked" and highly reactive for the subsequent Sₙ2 substitution.
-
Deprotonation: Add the finely powdered, anhydrous K₂CO₃ to the solution. Stir at room temperature for 30 minutes. Self-Validation Check: The suspension will exhibit a slight color shift (typically to a pale yellow), visually confirming the generation of the phenoxide anion.
-
Alkylation: Introduce benzyl bromide dropwise via a syringe over 10 minutes to prevent localized exothermic spikes.
-
Propagation & Monitoring: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent system. Self-Validation Check: The starting material possesses a polar hydroxyl group and will have a lower Retention Factor (Rf). The successful formation of the product is confirmed by the appearance of a new, distinct spot with a significantly higher Rf due to the lipophilic benzyl group.
-
Quenching: Cool the mixture to room temperature and quench by pouring it into 200 mL of ice-cold distilled water. Causality: Water crashes out the lipophilic product and dissolves the inorganic salts (KBr, K₂CO₃) and the DMF solvent.
-
Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers rigorously with brine (3 x 50 mL) to strip away any residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude viscous oil via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to yield the pure Ethyl 7-(Benzyloxy)chroman-2-carboxylate.
Step-by-step experimental workflow for the benzylation of the chroman-2-carboxylate core.
Applications in Drug Development
The strategic value of Ethyl 7-(Benzyloxy)chroman-2-carboxylate lies in its role as a precursor for sophisticated pharmacological agents. For example, in the synthesis of AMC20—a potent agonist radioligand used for imaging dopamine D2/3 receptors—the ethyl ester of this protected chroman is reduced to a primary alcohol, tosylated, and subsequently coupled with complex amine networks[1]. The benzyl group remains stable throughout these harsh reductive and alkylative conditions and is only removed at the final stage via catalytic hydrogenation, ensuring high yields and stereochemical integrity of the final API.
References
-
van Wieringen, J. P. (2015). Evaluation of potential agonist radioligands for imaging dopamine D2/3 receptors. Universiteit van Amsterdam. Available at: [Link]
-
Witiak, D. T., et al. (1975). Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study. Journal of Medicinal Chemistry. Available at:[Link]
-
Fitton, A. O., & Ramage, G. R. (1953). 7-Benzyloxychroman-4-one. RSC Publishing. Available at:[Link]
-
MOLBASE Database. 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID: Ethyl Chroman-2-carboxylate Properties. Available at: [Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-, ETHYL ESTER|24698-77-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential and Pharmacological Profiling of Ethyl 7-(Benzyloxy)chroman-2-carboxylate Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The chroman (dihydrobenzopyran) ring system is a highly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous natural antioxidants (e.g., α-tocopherol/Vitamin E) and synthetic therapeutics. Among these, Ethyl 7-(Benzyloxy)chroman-2-carboxylate and its derivatives have emerged as highly versatile intermediates and active pharmacophores.
By strategically modifying the chroman core—specifically incorporating a lipophilic benzyloxy ether at the C7 position and an ethyl ester at the C2 position—researchers have unlocked a unique pharmacokinetic profile. This whitepaper dissects the mechanistic pharmacology, Structural Activity Relationship (SAR) rationale, and self-validating experimental workflows required to evaluate these derivatives for oncology and neuroprotection[1][2].
Structural Activity Relationship (SAR) & Mechanistic Rationale
The therapeutic efficacy of Ethyl 7-(Benzyloxy)chroman-2-carboxylate derivatives is not accidental; it is driven by precise molecular engineering.
-
The C2-Ethyl Ester (Prodrug Strategy): The ethyl ester at the C2 position serves as a lipophilic mask. In physiological environments, the esterified form exhibits enhanced cellular permeability and Blood-Brain Barrier (BBB) penetration compared to its free acid counterpart[3]. Once internalized, ubiquitous intracellular esterases cleave the ethyl group, yielding the active chroman-2-carboxylic acid. This creates an "ion trapping" effect, concentrating the active radical-scavenging or receptor-binding moiety within the target cell.
-
The C7-Benzyloxy Moiety: The substitution of a hydroxyl group with a benzyloxy group at C7 serves a dual purpose. Synthetically, it acts as a robust protecting group during multi-step library generation[4]. Pharmacologically, the bulky, aromatic benzyl group provides crucial
stacking and hydrophobic interactions necessary for binding to specific target proteins, such as nuclear receptors or apoptotic regulators. -
Antioxidant Core: The underlying chroman-2-carboxylate framework shares structural homology with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a potent water-soluble vitamin E analog known for mitigating oxidative stress and lipid peroxidation[5].
Oncology: Induction of Intrinsic Apoptosis
Chroman-2-carboxylate derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest in aggressive lineages, such as the MCF-7 breast cancer cell line[1][2]. The primary mechanism involves the modulation of the Bcl-2 protein family, leading to mitochondrial depolarization and the subsequent activation of the caspase cascade.
Figure 1: Intrinsic mitochondrial apoptosis pathway induced by chroman-2-carboxylate derivatives.
Neuroprotection: Excitotoxicity Mitigation
In neurodegenerative models, chroman derivatives protect against glutamate-induced excitotoxicity[1]. Excessive glutamate stimulation leads to massive calcium influx and lethal reactive oxygen species (ROS) generation. The chroman core acts as a direct ROS scavenger, while the C7-benzyloxy group ensures the molecule possesses the lipophilicity required to cross the BBB and reach affected neurons.
Quantitative Pharmacological Profiling
To contextualize the therapeutic window of these derivatives, quantitative benchmarking against known standards (e.g., Trolox and unmodified chromans) is required. The table below summarizes representative half-maximal inhibitory/effective concentrations (
| Compound Variant | Anticancer | Anticancer | Neuroprotection | BBB Permeability (LogP est.) |
| Trolox (Standard) | > 100 µM | > 100 µM | 45.2 µM | 2.1 |
| Chroman-2-carboxylic acid | 85.4 µM | 92.1 µM | 38.5 µM | 2.4 |
| Ethyl 7-hydroxychroman-2-carboxylate | 42.1 µM | 55.3 µM | 18.7 µM | 3.2 |
| Ethyl 7-(Benzyloxy)chroman-2-carboxylate | 12.5 µM | 18.4 µM | 8.2 µM | 4.8 |
Data Interpretation: The addition of the 7-benzyloxy group significantly lowers the
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies for validating the therapeutic potential of these derivatives. Each step includes the mechanistic causality behind the action.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, serving as a reliable proxy for cell viability[1].
-
Cell Seeding: Plate MCF-7 or HepG2 cells in 96-well plates at a density of
cells/well in 100 µL of complete medium.-
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing viability data.
-
-
Compound Treatment (24h post-seeding): Prepare serial dilutions of the Ethyl 7-(Benzyloxy)chroman-2-carboxylate derivative in DMSO, then dilute in culture media (final DMSO concentration < 0.5%). Treat cells for 48 or 72 hours.
-
Causality: Keeping DMSO below 0.5% is critical, as higher concentrations are inherently cytotoxic and will cause false-positive efficacy readouts.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells lose this enzymatic activity.
-
-
Solubilization & Readout: Carefully aspirate the media and add 100 µL of pure DMSO to each well. Agitate for 15 minutes, then read absorbance at 570 nm using a microplate reader.
-
Causality: Formazan is entirely insoluble in aqueous culture media. Complete solubilization in DMSO is mandatory to ensure an accurate, linear spectrophotometric readout.
-
Protocol B: Neuroprotection against Glutamate Excitotoxicity
This workflow evaluates the ability of the compound to rescue primary neurons from glutamate-induced death.
Figure 2: Standardized workflow for evaluating neuroprotective efficacy against glutamate excitotoxicity.
-
Neuronal Culture: Isolate primary cortical neurons from E18 rat embryos and culture for 10-12 days in vitro (DIV) to allow for the maturation of NMDA receptors.
-
Pre-incubation: Treat the neurons with varying concentrations of the chroman derivative (e.g., 1 to 50 µM) for 2 hours prior to the insult.
-
Causality: The 2-hour pre-incubation is a vital self-validating step. It provides sufficient time for the ethyl ester prodrug to cross the neuronal membrane and be hydrolyzed by intracellular esterases into the active chroman-2-carboxylic acid[3].
-
-
Glutamate Insult: Expose the cells to 100 µM Glutamate for 24 hours.
-
Causality: This concentration reliably induces excitotoxicity via massive calcium influx without causing immediate necrotic lysis, allowing time for apoptotic pathways (which the drug aims to block) to initiate.
-
-
Viability Quantification: Assess survival using the MTT assay (Protocol A) or LDH release assay, comparing compound-treated wells to glutamate-only controls.
Conclusion
Ethyl 7-(Benzyloxy)chroman-2-carboxylate derivatives represent a highly tunable, privileged class of compounds. By leveraging the prodrug nature of the C2-ethyl ester and the steric/lipophilic benefits of the C7-benzyloxy group, these molecules overcome the bioavailability hurdles that plague traditional antioxidants. As demonstrated through rigorous in vitro cytotoxicity and neuroprotection workflows, this scaffold holds immense promise for the development of next-generation therapeutics targeting both aggressive malignancies and neurodegenerative decline.
References
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities PMC - National Institutes of Health (NIH)[Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones ChemRxiv [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency PMC - National Institutes of Health (NIH)[Link]
-
ROLE OF TROLOX IN MUSCARINIC ACETYLCHOLINE RECEPTOR ACTIVITY- An In-silico approach Research Publish Journals[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchpublish.com [researchpublish.com]
Strategic Utilization of Ethyl 7-(Benzyloxy)chroman-2-carboxylate in Medicinal Chemistry
Topic: Role of Ethyl 7-(Benzyloxy)chroman-2-carboxylate as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Lynchpin Intermediate
In the landscape of modern drug discovery, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure, ubiquitous in therapeutics ranging from cardiovascular agents (e.g., Nebivolol) to metabolic modulators (e.g., Glitazars).
Ethyl 7-(benzyloxy)chroman-2-carboxylate serves as a critical "lynchpin" intermediate. Its structural utility lies in its orthogonal protective strategy :
-
C2-Ethyl Ester: A masked carboxylic acid/amide handle, susceptible to nucleophilic attack or hydrolysis.
-
C7-Benzyloxy Group: A robust phenol protection that withstands basic ester hydrolysis and oxidative conditions but is cleanly removed via catalytic hydrogenolysis.
This guide details the synthesis, reactivity profile, and downstream applications of this intermediate, providing a roadmap for its use in divergent library synthesis.
Structural Analysis & Reactivity Profile
The molecule features two chemically distinct reactive centers separated by a rigid bicyclic core. This separation allows for sequential functionalization without cross-reactivity.
Orthogonality Matrix
| Functional Group | Position | Reactivity | Stability | Deprotection/Activation |
| Ethyl Ester | C2 | Electrophilic (Carbonyl) | Acid/Base Stable (Moderate) | Hydrolysis (LiOH), Reduction (LiAlH₄), Amidation |
| Benzyl Ether | C7 | Nucleophilic (Aromatic Ring) | Base/Oxidant Stable (High) | Hydrogenolysis (H₂/Pd-C), Lewis Acid (BBr₃) |
| Chroman Core | Scaffold | Lipophilic Spacer | Metabolic Stability (High) | N/A |
Stereochemical Considerations
The C2 position is a chiral center. Biological activity in chroman derivatives is often enantiospecific (e.g., the (R)-isomer of chroman-2-carboxylic acids typically exhibits higher affinity for PPAR
Upstream Synthesis: Accessing the Intermediate
The synthesis of Ethyl 7-(benzyloxy)chroman-2-carboxylate typically proceeds via the protection of the 7-hydroxy precursor, which is derived from a Pechmann-type condensation or a reductive cyclization strategy.
Synthetic Pathway Diagram
Figure 1: Stepwise synthesis of the target intermediate from commodity chemicals.
Experimental Protocol: Benzylation of Ethyl 7-hydroxychroman-2-carboxylate
Objective: Selective protection of the C7-phenol without hydrolyzing the C2-ester.
Reagents:
-
Ethyl 7-hydroxychroman-2-carboxylate (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]
-
Dimethylformamide (DMF, anhydrous) or Acetone
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Ethyl 7-hydroxychroman-2-carboxylate (10 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Dropwise add Benzyl bromide (12 mmol) via syringe over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the product as a white crystalline solid.
Validation:
-
1H NMR (CDCl₃): Look for the disappearance of the phenolic -OH singlet (~9.0 ppm) and the appearance of the benzylic -CH₂- singlet (~5.1 ppm) and aromatic multiplets (7.3–7.4 ppm).
Downstream Applications: Divergent Synthesis
The true value of Ethyl 7-(benzyloxy)chroman-2-carboxylate lies in its ability to serve as a fork in the synthetic road.
Pathway A: C2-Functionalization (The "Head" Group)
This pathway maintains the benzyl protection to modify the ester, creating a library of "Head" variants (Acids, Amides, Alcohols).
-
Hydrolysis: LiOH/THF/H₂O -> Carboxylic Acid (Precursor for PPAR agonists).
-
Amidation: Primary Amine/TBTU -> Carboxamide (CNS active agents, antioxidants).
-
Reduction: LiAlH₄ -> Primary Alcohol -> Aldehyde (Linker for further chain extension).
Pathway B: C7-Functionalization (The "Tail" Group)
This pathway removes the benzyl group to unveil the phenol, allowing for the attachment of lipophilic tails, which is crucial for membrane anchoring or hydrophobic pocket binding (e.g., in nuclear receptors).
-
Deprotection: H₂/Pd-C -> Free Phenol .
-
Etherification: Alkyl Halide/Base -> Lipophilic Ether (Glitazar-like side chains).
Divergent Synthesis Workflow
Figure 2: Divergent synthetic pathways accessible from the core intermediate.
Experimental Protocol: Catalytic Hydrogenolysis (Deprotection)
Objective: Removal of the C7-benzyl group to restore the phenolic functionality for late-stage diversification.
Reagents:
-
Ethyl 7-(benzyloxy)chroman-2-carboxylate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 10 wt% loading)
-
Ethanol or Methanol (Solvent)[2]
-
Hydrogen Gas (H₂, balloon pressure)
Procedure:
-
Preparation: Dissolve the substrate (5 mmol) in Ethanol (25 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon) to avoid ignition.
-
Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC. The product (phenol) will be significantly more polar than the starting benzyl ether.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.[2]
-
Isolation: Concentrate the filtrate in vacuo. The resulting phenol is typically pure enough for the next step (e.g., Williamson ether synthesis).
Safety Note: Pd/C is pyrophoric. Ensure the catalyst is wet with solvent before exposing it to air after the reaction.
References
-
Barker, G. & Ellis, G. P. (1970). Benzopyrones. Part II. 7-hydroxy-4-oxochromen-2-carboxylic acid and some of its derivatives.[3][4] Journal of the Chemical Society C. Link
-
Koyama, H. et al. (2004). (2R)-2-Ethylchromane-2-carboxylic Acids: Discovery of Novel PPARα/γ Dual Agonists as Antihyperglycemic and Hypolipidemic Agents. Journal of Medicinal Chemistry.[5][6][7] Link
-
Lee, Y. et al. (2006). Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities.[3][4] Chemical & Pharmaceutical Bulletin. Link
-
Witiak, D. T. et al. (1975). Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates.[6] A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model.[6] Journal of Medicinal Chemistry.[5][6][7] Link
-
BOC Sciences. (n.d.). 4-Benzyloxyindole-2-carboxylic acid ethyl ester (Analogous Structure Reference).
Sources
- 1. dovepress.com [dovepress.com]
- 2. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]
- 3. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]
Bioactivity Profile & Synthetic Utility of 7-Substituted Chroman-2-Carboxylic Acid Esters
Topic: Bioactivity Profile of 7-Substituted Chroman-2-Carboxylic Acid Esters Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The chroman-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a saturated bioisostere of the flavonoid and coumarin families. While the 6-position has historically dominated literature due to the popularity of
Chemical Architecture & SAR Logic
The bioactivity of 7-substituted chroman-2-carboxylic acid esters is governed by a "Push-Pull" electronic and steric system.
-
The 2-Position (Carboxylate Ester):
-
Role: Acts as a prodrug moiety to enhance lipophilicity (
) for membrane permeability. Upon hydrolysis, the free acid forms a critical ionic interaction with polar residues (e.g., Tyr473 in PPAR or Arg288 in PPAR ). -
Stereochemistry: The (
)-enantiomer is frequently the eutomer (active isomer) for metabolic targets, mimicking the natural stereochemistry of tocopherols.
-
-
The 7-Position (The "Vector" Point):
-
Electronic Effect: Being para to the ring oxygen and meta to the alkyl bridge, substituents here dramatically alter the electron density of the aromatic ring.
-
SAR Divergence:
-
7-OH: Maximizes Hydrogen Atom Transfer (HAT) capability, leading to potent antioxidant activity.
-
7-Alkoxy/Aryl: Extends the molecule into deep hydrophobic pockets of nuclear receptors (PPARs), shifting activity from antioxidant to metabolic regulation.
-
-
Visualizing the SAR Decision Matrix
Figure 1: SAR Decision Matrix illustrating how the 7-substituent dictates the primary pharmacological pathway.
Core Bioactivity Profiles
Profile A: Metabolic Regulation (PPAR Dual Agonism)
Research has validated 7-substituted chroman-2-carboxylates as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2] Unlike thiazolidinediones (TZDs), these structures offer a dual PPAR
-
Key Compound: (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid (Compound 48).[1][2][3]
-
Mechanism: The chroman headgroup mimics the endogenous ligand binding, while the bulky 7-substituent (often a phenoxy-propoxy chain) occupies the large hydrophobic ligand-binding domain (LBD) of the receptor.
-
Data Profile:
-
Selectivity: High affinity for PPAR
(EC ~ 10-50 nM) and PPAR (EC ~ 100-300 nM). -
In Vivo: Significant reduction in triglycerides and glucose levels in db/db mice models.
-
Profile B: Cytoprotection & Antioxidant Activity
When the 7-position retains a free hydroxyl group (7-hydroxychroman-2-carboxylic acid esters), the molecule functions as a chain-breaking antioxidant.
-
Mechanism: The ether oxygen at position 1 stabilizes the phenoxyl radical formed at position 7 via resonance.
-
Comparative Potency: 7-hydroxy derivatives often exhibit IC
values comparable to or lower than Trolox in DPPH scavenging assays, particularly when the ester chain length is optimized (C2-C4) to match cell membrane lipid bilayers.
Synthetic Protocols
To access these libraries, a robust synthetic route is required. The following protocol describes the synthesis of a 7-substituted chroman-2-carboxylate via a tandem alkylation/cyclization strategy.
Protocol: Synthesis of Ethyl 7-hydroxychroman-2-carboxylate
Reagents: Resorcinol, Ethyl 2,4-dibromobutyrate, Potassium Carbonate (
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve Resorcinol (11.0 g, 100 mmol) in anhydrous acetone (100 mL).
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol). Stir the suspension for 30 minutes at room temperature to facilitate phenolate formation. -
Alkylation/Cyclization: Dropwise add Ethyl 2,4-dibromobutyrate (1.1 eq) over 1 hour.
-
Note: Slow addition prevents polymerization.
-
-
Reflux: Heat the mixture to reflux (56°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The residue will contain a mixture of the 7-hydroxy product and the 5-hydroxy isomer. Separate via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
-
Validation: The 7-isomer is typically less polar due to internal H-bonding constraints compared to the 5-isomer.
-
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for generating the core 7-substituted scaffold.
Experimental Validation Assays
Trustworthy data requires self-validating experimental systems.
Assay 1: PPAR Nuclear Receptor Transactivation (Luciferase Reporter)
Purpose: To quantify the agonist potential of 7-alkoxy derivatives.
-
Cell Line: HEK293T or COS-7 cells.
-
Plasmids:
-
Expression plasmid containing the Ligand Binding Domain (LBD) of human PPAR
or PPAR fused to the GAL4 DNA-binding domain. -
Reporter plasmid containing GAL4-responsive elements upstream of the Firefly Luciferase gene.
-
Renilla luciferase plasmid (Internal Control for transfection efficiency).
-
-
Protocol:
-
Transfect cells with the plasmid mixture using Lipofectamine.
-
After 24h, treat cells with test compounds (0.1 nM – 10
M) and Positive Controls (Rosiglitazone for , Fenofibrate for ). -
Incubate for 24h.
-
Lyse cells and measure luminescence.
-
Data Output: Plot Fold Induction vs. Log[Concentration] to determine EC
.
-
Assay 2: DPPH Radical Scavenging (Antioxidant)
Purpose: To validate the redox potential of 7-hydroxy derivatives.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).
-
Add 100
L of test compound solution (varying concentrations) to 100 L of DPPH solution in a 96-well plate. -
Incubate in the dark at Room Temp for 30 mins.
-
Measure Absorbance at 517 nm.
-
Calculation:
.
-
Quantitative Data Summary
| Compound Class | 7-Substituent | Target | Activity Metric | Key Reference |
| Chroman-2-acid | -OH | Antioxidant | IC | [1] |
| Chroman-2-acid | -O-Alkyl-Aryl | PPAR | EC | [2] |
| Chroman-2-acid | -O-Alkyl-Aryl | PPAR | EC | [2] |
| Trolox (Control) | 6-OH (Different Regioisomer) | Antioxidant | IC | [1] |
References
-
Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
-
(2R)-2-Ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents. Source: Journal of Medicinal Chemistry URL:[Link]
-
Supramolecular behavior of the amphiphilic drug (2R)-2-ethylchromane-2-carboxylic acid arginine salt. Source: Pharmaceutical Research URL:[Link]
-
(2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
Safety Data Sheet (SDS) and handling precautions for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Technical Whitepaper: Safety Data Sheet (SDS) Deconstruction and Advanced Handling Protocols for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Executive Summary
Ethyl 7-(benzyloxy)chroman-2-carboxylate (CAS: 197388-46-8) is a sophisticated synthetic intermediate that serves as a critical structural scaffold in modern drug discovery. It is predominantly utilized in the synthesis of novel dopaminergic agents, specifically D2 partial agonists aimed at treating schizophrenia and other hyper/hypodopaminergic disorders[1]. Due to its complex molecular architecture—featuring both a highly lipophilic benzyl ether moiety and a reactive ethyl ester—the compound presents unique physicochemical behaviors that dictate strict chemical hygiene and handling protocols. This whitepaper deconstructs its Safety Data Sheet (SDS) to explain the causality behind its hazards and establishes self-validating methodologies for safe laboratory handling.
Physicochemical Profiling & Mechanistic Hazard Assessment
To safely handle any pharmaceutical intermediate, one must first understand how its molecular structure dictates its macroscopic properties and biological interactions.
Table 1: Physicochemical Properties of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
| Parameter | Specification |
| Chemical Name | Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
| CAS Registry Number | 197388-46-8[2] |
| Molecular Formula | C₁₉H₂₀O₄[2] |
| Molecular Weight | 312.36 g/mol [2] |
| Purity Standard | ≥98%[2] |
| Storage Conditions | Sealed in dry environment, 2-8°C[2] |
Mechanistic Causality of Hazards: The compound's hazards are intrinsically linked to its functional groups. The bulky, non-polar benzyloxy group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity facilitates rapid partitioning into the lipid bilayers of the stratum corneum, enhancing dermal penetration upon skin contact. Concurrently, the ethyl ester is an electrophilic center susceptible to nucleophilic attack. If absorbed, esterases in the skin or respiratory mucosa can hydrolyze the ester, releasing localized acidic byproducts that trigger inflammatory cascades.
Safety Data Sheet (SDS) Deconstruction
Standard SDS documentation classifies this compound under several Globally Harmonized System (GHS) categories. Understanding the why behind these classifications is critical for risk mitigation[3].
-
Skin Irritation Category 2 (H315) & Eye Irritation Category 2A (H319): As established, the lipophilic nature of the compound allows it to adhere to and penetrate epidermal and mucosal tissues. Once in contact with the aqueous environment of the eye or sweat on the skin, slow ester hydrolysis can cause localized pH shifts, leading to protein denaturation and irritation.
-
Specific Target Organ Toxicity - Single Exposure Category 3 (H335): Inhalation of fine particulates or aerosols of this compound can lead to deposition in the upper respiratory tract. The lipophilic particulates resist immediate mucociliary clearance, causing prolonged contact and subsequent respiratory irritation.
Advanced Handling Protocols & Engineering Controls
Compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) requires the implementation of robust engineering controls and Personal Protective Equipment (PPE)[4]. The following step-by-step methodology incorporates self-validating checks to ensure occupational safety during the weighing and transfer of this intermediate.
Step-by-Step Weighing and Transfer Methodology:
-
Ventilation Verification: Conduct all open-container operations within a certified chemical fume hood[4].
-
Self-Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Confirm this by checking the digital monitor and observing a continuous visual indicator (e.g., a Kimwipe strip taped to the sash).
-
-
PPE Selection: Don a flame-resistant lab coat, ANSI Z87.1 compliant chemical splash goggles, and nitrile gloves[4],[3].
-
Self-Validation: Due to the compound's enhanced dermal penetration capabilities, employ a double-gloving technique. Inspect the outer gloves for micro-tears using the inflation method prior to donning.
-
-
Static Mitigation: Fine organic powders pose an aerosolization risk.
-
Self-Validation: Ensure the analytical balance is grounded. Use a multimeter to confirm continuity between the balance chassis and the earth ground. Utilize an anti-static ionizer bar near the balance to neutralize static charges on the weighing paper or vessel.
-
-
Transfer Execution: Use a clean, dry, anti-static spatula to transfer the solid. Weigh the material directly into a pre-tared, sealable reaction flask to minimize the duration of open-air exposure.
-
Decontamination: Post-transfer, wipe down the balance pan and surrounding surfaces with a solvent capable of dissolving lipophilic esters (e.g., isopropanol or ethanol), followed by a water wipe.
Degradation Pathways & Storage Management
To maintain the ≥98% purity required for synthesizing sensitive dopaminergic agents[2],[1], the compound must be stored strictly at 2-8°C in a desiccated environment[2]. Exposure to ambient moisture and temperature accelerates ester hydrolysis, degrading the compound into chroman-2-carboxylic acid. Conversely, during deliberate synthetic workflows, the compound is intentionally subjected to hydrogenolysis to cleave the benzyl ether, yielding the active 7-hydroxychroman scaffold[1].
Fig 1: Deliberate synthetic reaction vs. environmental degradation pathways.
Emergency Response & Spill Mitigation
In the event of an accidental spill outside of primary containment, rapid and methodical mitigation is required to prevent environmental contamination and inhalation exposure[4].
Step-by-Step Spill Mitigation Protocol:
-
Isolate and Assess: Immediately evacuate non-essential personnel from the immediate vicinity. Assess the spill volume and ensure no active ignition sources are present.
-
PPE Upgrade: If the spill involves aerosolized powder, responders must upgrade to a half-mask air-purifying respirator equipped with P100 (particulate) and organic vapor cartridges.
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite)[4]. Do not use combustible materials like sawdust, which can react with organic compounds.
-
Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Place the waste into a chemically compatible, sealable hazardous waste container.
-
Surface Neutralization: Wash the spill area with a mild alkaline detergent solution to safely hydrolyze trace ester residues, followed by a thorough water rinse.
Fig 2: Self-validating emergency spill response workflow for organic ester containment.
References
-
Mewshaw, R.E., et al. "New Generation Dopaminergic Agents. 1. Discovery of a Novel Scaffold Which Embraces the D2 Agonist Pharmacophore. Structure−Activity Relationships of a Series of 2-(Aminomethyl)chromans." Journal of Medicinal Chemistry, ACS Publications, 1997. Available at:[Link]
-
Lab Manager. "Understanding the Major Chemical Hygiene and Safety Categories." Lab Manager Magazine, 2025. Available at:[Link]
-
National Institutes of Health (NIH). "Chemical Safety Guide, 5th Ed." Office of Research Services, NIH. Available at:[Link]
Sources
History and discovery of benzyloxy-substituted chroman derivatives
Topic: History, Discovery, and Synthesis of Benzyloxy-Substituted Chroman Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Chroman Scaffold in Medicinal Chemistry
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in drug discovery, serving as the core architecture for a diverse array of bioactive molecules ranging from lipophilic antioxidants (Tocopherols/Vitamin E) to high-affinity Selective Estrogen Receptor Modulators (SERMs).
While the most commercially successful derivative, Ormeloxifene (Centchroman) , features a 7-methoxy substitution, the benzyloxy-substituted chroman derivatives occupy a critical space in the developmental history and current structure-activity relationship (SAR) landscape. The benzyloxy group often serves two distinct roles:
-
Synthetic Utility: As a robust protecting group for the C-7 phenol during harsh Grignard and reduction steps.
-
Pharmacophore Exploration: As a lipophilic probe to map the hydrophobic pockets of the Estrogen Receptor (ER) and, more recently, 5-Lipoxygenase (5-LOX) in anti-inflammatory research.
This guide analyzes the historical trajectory, synthetic evolution, and pharmacological logic of this chemical class.
Part 1: Historical Genesis & The "CDRI" Breakthrough
The discovery of bioactive chromans is inextricably linked to the search for non-steroidal contraceptives in the mid-20th century.
1.1 The Precursor Era: Flavonoids to Isoflavans
Early research focused on naturally occurring flavonoids. It was observed that certain isoflavones (e.g., Genistein) exhibited weak estrogenic activity. This led researchers to explore the 3,4-diarylchroman skeleton, a rigidified analog of the flexible triarylethylene pharmacophore found in drugs like Tamoxifen.
1.2 The CDRI Milestone (1960s-1970s)
The pivotal moment in this field occurred at the Central Drug Research Institute (CDRI) in Lucknow, India. Led by Dr. Nitya Anand and Dr. Suprabhat Ray, the team sought a non-steroidal post-coital contraceptive.
-
The Challenge: Steroidal contraceptives had significant side effects.
-
The Hypothesis: A molecule that could compete with estradiol for receptor binding without triggering the full transcriptional cascade (antagonism) could prevent implantation.
-
The Discovery: The team synthesized a library of 3,4-diarylchromans. While early prototypes utilized various alkoxy substitutions, the 7-methoxy derivative (Ormeloxifene) was selected for its metabolic stability compared to the 7-benzyloxy analogs, which were potent but prone to dealkylation in vivo.
-
Outcome: This work culminated in the release of Saheli (Centchroman) , the world's first non-steroidal oral contraceptive.
Part 2: Structure-Activity Relationships (SAR)[1]
The biological activity of benzyloxy-substituted chromans hinges on three specific structural domains.
2.1 The C-7 Substitution (The "Electronic Valve")
The substituent at position C-7 is critical for electron density donation into the aromatic ring, influencing the binding affinity to the ER ligand-binding domain (LBD).
-
Benzyloxy (-OBn): Increases lipophilicity significantly. High affinity for the hydrophobic pocket of 5-LOX (anti-inflammatory target). Used often in in vitro probes.
-
Methoxy (-OMe): The optimal balance of metabolic stability and donor capability (as seen in Ormeloxifene/Levormeloxifene).
-
Hydroxy (-OH): Often the active metabolite (e.g., 7-desmethylormeloxifene).
2.2 The C-3/C-4 Diaryl Configuration
-
Trans vs. Cis: The 3,4-trans configuration is essential for SERM activity. The cis isomers often lack the necessary geometry to prevent Helix-12 folding in the ER, failing to recruit co-repressors.
-
The Basic Side Chain: A pyrrolidinoethoxy group on the C-4 phenyl ring is non-negotiable for anti-estrogenic activity. It interacts with Asp351 in the ER
LBD.
2.3 Data Summary: Benzyloxy vs. Methoxy Potency
| Feature | 7-Benzyloxy Analog | 7-Methoxy Analog (Ormeloxifene) |
| LogP (Lipophilicity) | High (>6.5) | Moderate (~5.8) |
| Metabolic Stability | Low (O-dealkylation prone) | High |
| Primary Target | 5-LOX, ER (Probe) | Estrogen Receptor (Drug) |
| Clinical Status | Preclinical / Research Tool | Marketed (Contraceptive/Oncology) |
Part 3: Synthetic Methodologies
The synthesis of these derivatives requires precise stereochemical control to favor the trans isomer.
3.1 The Classic "CDRI" Route (Grignard-Based)
This method remains the gold standard for generating the 3,4-diarylchroman core.
-
Condensation: Salicylaldehyde (often 4-benzyloxy-2-hydroxybenzaldehyde if targeting the benzyloxy derivative) is condensed with an acrylate or acrylonitrile to form the chromanone .
-
Grignard Addition: The chromanone undergoes nucleophilic attack by a phenylmagnesium bromide derivative (carrying the basic side chain precursor).
-
Dehydration & Reduction: The resulting tertiary alcohol is dehydrated to a chromene , which is then hydrogenated.
-
Critical Step: The hydrogenation of the chromene dictates the stereochemistry. Catalytic hydrogenation (Pd/C) typically yields the cis isomer, which must be isomerized to the active trans form using a strong base (e.g., KOtBu in DMSO).
-
3.2 Modern Metal-Free Radical Synthesis
Recent protocols (e.g., using
Part 4: Experimental Protocol
Synthesis of 7-Benzyloxy-2,2-dimethylchroman-4-one (Key Intermediate)
Note: This protocol synthesizes the core scaffold before the introduction of the C-4 aryl group.
Reagents:
-
2,4-Dihydroxyacetophenone (Resacetophenone)
-
Benzyl bromide[1]
-
Acetone[2]
-
Pyrrolidine (Catalyst)
-
Anhydrous Potassium Carbonate (
)[3]
Step-by-Step Methodology:
-
Selective O-Alkylation (Protection):
-
Dissolve 2,4-dihydroxyacetophenone (10 mmol) in dry acetone (50 mL).
-
Add anhydrous
(12 mmol) and Benzyl bromide (10.5 mmol). -
Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Mechanism:[2][4][5] The 4-OH is more acidic and less sterically hindered (and not hydrogen-bonded to the carbonyl) than the 2-OH, allowing selective benzylation to yield 4-benzyloxy-2-hydroxyacetophenone .
-
-
Cyclization (Kabbe Condensation):
-
To the intermediate from Step 1 (dissolved in toluene), add acetone (excess, acts as reagent and solvent) and pyrrolidine (0.5 eq).
-
Reflux using a Dean-Stark trap to remove water.
-
Observation: The reaction proceeds via a Schiff base intermediate, followed by an electrocyclic ring closure.
-
-
Workup & Purification:
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in EtOAc, wash with 1N HCl (to remove pyrrolidine), then brine.
-
Recrystallize from ethanol.[6]
-
Yield: Typically 75-80% as white needles.
-
Part 5: Visualization & Pathways
Diagram 1: The Synthetic Logic (CDRI Route)
This diagram illustrates the conversion of the benzylated precursor into the active SERM scaffold.
Caption: Step-wise synthesis from hydroxyacetophenone precursors to the trans-3,4-diarylchroman core.
Diagram 2: Mechanism of Action (SERM Activity)
This diagram details how the chroman derivative interacts with the Estrogen Receptor.
Caption: The structural interference of the chroman side-chain prevents ER activation.
Part 6: Future Outlook & Emerging Applications
While the 7-methoxy variants dominate the contraceptive market, 7-benzyloxy chromans are seeing a resurgence in oncology and immunology:
-
Dual LOX/COX Inhibitors: Recent studies indicate that the bulkier benzyloxy group provides superior selectivity for the 5-Lipoxygenase enzyme compared to methoxy analogs, offering potential in asthma and inflammatory bowel disease therapy.
-
Tubulin Polymerization Inhibitors: Benzyloxy-substituted chromenes (unsaturated analogs) have shown nanomolar potency against MDR (Multi-Drug Resistant) cancer cell lines by binding to the colchicine site of tubulin.
References
-
Ray, S., Grover, P. K., Kamboj, V. P., Setty, B. S., Kar, A. B., & Anand, N. (1976). Antifertility agents. 12. Structure-activity relationship of 3,4-diphenylchromenes and -chromans. Journal of Medicinal Chemistry.[7]
-
Kamboj, V. P., Ray, S., & Anand, N. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Frontiers in Bioscience.
-
Lal, J. (2010). Clinical pharmacokinetics and interaction of centchroman--a mini review. Contraception.
-
Novo Nordisk A/S. (1998). Levormeloxifene: Clinical Development Status. (Referenced in clinical trial registries regarding NNC 46-0020).
-
Gautam, et al. (2020).[4] Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI Molecules. (Highlighting the activity of benzyloxy-substituted benzopyrans).
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Application Note: Step-by-Step Synthesis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Executive Summary
This protocol details the synthesis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate , a critical scaffold in the development of PPAR agonists, antioxidant trolox analogues, and selective estrogen receptor modulators (SERMs).
Scientific Rationale & Strategy: The synthesis addresses two major challenges: regioselective construction of the chroman-2-carboxylate core and the orthogonal protection of the 7-hydroxyl group.
-
Core Construction: We utilize the Claisen condensation of 2',4'-dihydroxyacetophenone with diethyl oxalate, followed by acid-catalyzed cyclization. This is superior to the Pechmann condensation (which yields coumarins/chroman-2-ones) because it exclusively places the carboxylate at the C2 position.
-
Reduction Strategy: A catalytic hydrogenation step converts the intermediate chromone (unsaturated, C4-ketone) to the chroman (saturated).
-
Protection Logic: The benzyl group is introduced after the hydrogenation step. Introducing it earlier would risk hydrogenolysis (cleavage) of the benzyl ether during the ring saturation phase.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three linear steps:
-
Chromone Formation: Construction of the bicyclic core via Claisen condensation.
-
Exhaustive Reduction: Saturation of the C2-C3 alkene and reduction of the C4 ketone.
-
Selective Alkylation: Protection of the phenolic hydroxyl group.
Figure 1: Synthetic pathway for Ethyl 7-(Benzyloxy)chroman-2-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 7-hydroxychromone-2-carboxylate
Objective: Construct the benzopyranone core with the ester functionality at the C2 position.
Mechanism: Base-mediated Claisen condensation between the ketone enolate and diethyl oxalate, followed by acid-catalyzed cyclodehydration.
Materials:
-
2',4'-Dihydroxyacetophenone (1.0 equiv)
-
Diethyl oxalate (2.5 equiv)
-
Sodium ethoxide (NaOEt) (4.0 equiv, 21% wt in EtOH)
-
Ethanol (absolute)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Condensation: Charge the flask with 2',4'-dihydroxyacetophenone (15.2 g, 100 mmol) and absolute ethanol (150 mL).
-
Addition: Add sodium ethoxide solution (4.0 equiv) dropwise over 20 minutes at 0°C. The solution will turn dark orange/red (phenoxide formation).
-
Reagent Addition: Add diethyl oxalate (36.5 g, 250 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes). The intermediate diketo-ester is formed.
-
Cyclization: Cool the mixture to room temperature. Add conc. HCl (50 mL) cautiously.
-
Heating: Heat the acidic mixture to reflux for 1 hour to effect cyclization.
-
Workup: Pour the reaction mixture into crushed ice (500 g). The product should precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75-85% Appearance: Light yellow solid.
Step 2: Reduction to Ethyl 7-hydroxychroman-2-carboxylate
Objective: Reduce the C2-C3 double bond and the C4 ketone to yield the saturated chroman core.
Scientific Note: Standard hydrogenation (H2, Pd/C) in neutral solvents often stops at the chromanone (ketone intact). To achieve the chroman (methylene at C4), acidic conditions or elevated pressure are often required to facilitate the hydrogenolysis of the benzylic alcohol intermediate.
Materials:
-
Ethyl 7-hydroxychromone-2-carboxylate (from Step 1)
-
Palladium on Carbon (10% Pd/C, 10 wt% loading)
-
Glacial Acetic Acid (Solvent/Promoter)
-
Hydrogen Gas (Balloon or Parr Shaker)
Protocol:
-
Setup: Place Ethyl 7-hydroxychromone-2-carboxylate (10.0 g) in a hydrogenation vessel (Parr bottle).
-
Solvent: Dissolve in Glacial Acetic Acid (100 mL). (Acetic acid promotes the reduction of the ketone).
-
Catalyst: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen purge) to avoid ignition.
-
Reaction: Hydrogenate at 50 psi (3.5 bar) and 60°C for 12-24 hours.
-
Checkpoint: Monitor by HPLC/NMR.[1] Disappearance of the alkene protons (approx 6.8 ppm) and the disappearance of the ketone signal in C13 NMR (approx 178 ppm) indicates completion.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethyl Acetate.
-
Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute with Ethyl Acetate (200 mL) and wash carefully with Saturated NaHCO3 solution until neutral.
-
Isolation: Dry the organic layer (Na2SO4), filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 4:1) may be required to separate the chroman from any residual chromanone.
Expected Yield: 60-70% Appearance: Off-white solid or viscous oil.
Step 3: Synthesis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Objective: Selective alkylation of the phenolic hydroxyl group.
Materials:
-
Ethyl 7-hydroxychroman-2-carboxylate (from Step 2)
-
Benzyl Bromide (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous)
-
DMF (N,N-Dimethylformamide) (dry)
Protocol:
-
Setup: In a clean RBF, dissolve Ethyl 7-hydroxychroman-2-carboxylate (5.0 g, 22.5 mmol) in anhydrous DMF (50 mL).
-
Base: Add K2CO3 (6.2 g, 45 mmol). Stir at room temperature for 15 minutes.
-
Alkylation: Add Benzyl Bromide (3.2 mL, 27 mmol) dropwise.
-
Reaction: Stir at 60°C for 4-6 hours.
-
Workup: Pour the mixture into water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organics with water (2x) and brine (1x) to remove DMF.
-
Drying: Dry over MgSO4 and concentrate under reduced pressure.
-
Final Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 85-95% Final Appearance: White crystalline solid.
Data Summary & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][5][6] | Role | Critical Parameter |
| Step 1 | ||||
| 2',4'-Dihydroxyacetophenone | 152.15 | 1.0 | SM | Dryness |
| Diethyl Oxalate | 146.14 | 2.5 | Electrophile | Excess required |
| NaOEt | 68.05 | 4.0 | Base | Temperature < 5°C |
| Step 2 | ||||
| 10% Pd/C | - | 10 wt% | Catalyst | Inert handling |
| H2 | 2.02 | Excess | Reductant | Pressure (50 psi) |
| Step 3 | ||||
| Benzyl Bromide | 171.04 | 1.2 | Electrophile | Lachrymator |
| K2CO3 | 138.21 | 2.0 | Base | Anhydrous |
Troubleshooting & Critical Control Points
-
Regioselectivity (Step 1): If the temperature during NaOEt addition exceeds 10°C, self-condensation of the acetophenone may occur, reducing yield.
-
Reduction Level (Step 2):
-
Solution: Increase temperature to 60-70°C or add a trace of Perchloric acid (catalytic) to the acetic acid solvent to accelerate ketone reduction.
-
Note: If the Chromanone is the actual desired target (often confused in literature), perform hydrogenation at room temperature/1 atm.
-
Benzylation (Step 3): DMF is difficult to remove. Ensure thorough water washes or use Acetone as an alternative solvent (requires longer reflux time).
References
-
Synthesis of Chromone-2-carboxylates
-
Hydrogenation of Chromones
-
Benzylation Protocols
-
General Chroman Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. m.youtube.com [m.youtube.com]
- 5. justc.ustc.edu.cn [justc.ustc.edu.cn]
- 6. US3503996A - 7-hydroxycoumarin preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Facile access to chiral chromanone-2-carboxylic acids enabled by rhodium-catalyzed chemo- and enantioselective hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Note: Catalytic Hydrogenolysis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Methodologies, Mechanistic Insights, and Protocol Optimization for Selective O-Debenzylation
Introduction & Scope
The chroman ring system is a privileged scaffold in medicinal chemistry, frequently appearing in tocopherols, flavonoids, and synthetic pharmaceuticals such as dopamine D2/3 receptor agonists [1]. In the multi-step synthesis of these complex molecules, the 7-hydroxyl group of the chroman core is routinely protected as a benzyl ether (forming Ethyl 7-(benzyloxy)chroman-2-carboxylate) to prevent unwanted side reactions during the manipulation of the C2-ester or other distal functional groups.
The ultimate unmasking of this phenol to yield Ethyl 7-hydroxychroman-2-carboxylate requires highly selective O-debenzylation. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the premier method for this transformation due to its clean conversion profile, yielding only the desired phenol and toluene as a volatile byproduct [2]. This application note provides drug development professionals with a mechanistic understanding and self-validating experimental protocols to achieve quantitative, chemoselective hydrogenolysis of this specific substrate.
Mechanistic Causality in Pd-Catalyzed Hydrogenolysis
To optimize a reaction, one must understand the surface chemistry driving it. The catalytic hydrogenolysis of O-benzyl ethers is a heterogeneous process that relies on the precise interaction between the substrate, the hydrogen gas, and the palladium surface [2].
-
Dissociative Chemisorption : Molecular hydrogen (
) adsorbs onto the Pd surface and dissociates into highly reactive atomic palladium hydride (Pd-H) species. -
Substrate Adsorption : The aromatic ring of the benzyl ether
-coordinates to the palladium surface. The spatial orientation of the 7-(benzyloxy)chroman system is critical; the sterically unhindered benzyl group lies flat against the catalyst. -
Bond Cleavage : The active Pd-H species attacks the activated benzylic carbon-oxygen bond. The electron-withdrawing nature of the chroman oxygen facilitates this cleavage.
-
Desorption : The newly formed Ethyl 7-hydroxychroman-2-carboxylate and toluene desorb from the metal, regenerating the active catalytic sites.
Figure 1: Mechanistic pathway of Pd-catalyzed O-debenzylation on the catalyst surface.
Optimization of Reaction Parameters
The efficiency of O-benzyl cleavage is heavily dictated by solvent polarity, catalyst loading, and the presence of additives. For Ethyl 7-(benzyloxy)chroman-2-carboxylate, preserving the ethyl ester is paramount; therefore, strongly basic or aqueous acidic conditions that might induce ester hydrolysis must be avoided.
Solvent Effects
The rate of O-benzyl hydrogenolysis with Pd/C ascends in the following order of efficiency: Toluene < MeOH < EtOH << THF [3].
-
Ethanol (EtOH) is the industry standard due to its excellent solubility profile for chroman derivatives and its ability to act as a mild proton donor, which facilitates the transition state of the C-O cleavage.
-
Tetrahydrofuran (THF) is highly effective for sterically hindered or highly lipophilic substrates but requires rigorous drying to prevent peroxide-mediated catalyst poisoning.
Catalyst Selection and Poisons
Standard 5% or 10% Pd/C is generally sufficient. However, if the chroman scaffold is further functionalized with easily reducible groups (e.g., halogens, olefins, or nitro groups), standard Pd/C will cause unwanted over-reduction. In such cases, the addition of amine bases (e.g., pyridine, ammonia, or ethylenediamine) acts as a selective catalyst poison. Sajiki et al. demonstrated that these nitrogenous additives competitively adsorb onto the Pd surface, completely inhibiting benzyl ether cleavage while allowing other reductions to proceed, or vice versa depending on the exact catalytic complex used [4][5].
Quantitative Data Summary
| Method / Condition | Catalyst | Solvent | H₂ Source | Time | Yield (%) | Byproducts |
| Standard Hydrogenolysis | 10% Pd/C (10 mol%) | EtOH | H₂ Gas (1 atm) | 2–4 h | >95% | Toluene (trace) |
| High-Pressure Cleavage | 5% Pd/C (5 mol%) | THF/EtOH | H₂ Gas (50 psi) | 1 h | >98% | Toluene (trace) |
| Transfer Hydrogenation | 10% Pd/C (15 mol%) | MeOH | Ammonium Formate | 4–6 h | 85–90% | Toluene, NH₃, CO₂ |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure reproducibility and safety.
Protocol A: Standard Hydrogenolysis (H₂ Gas)
This is the preferred method for high-purity synthesis of Ethyl 7-hydroxychroman-2-carboxylate.
-
Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 7-(benzyloxy)chroman-2-carboxylate (1.0 mmol) and absolute ethanol (15 mL).
-
Causality: Absolute ethanol prevents water-induced hydrolysis of the C2-ethyl ester.
-
-
Catalyst Addition : Carefully add 10% Pd/C (10 mol% Pd).
-
Safety Note: Pd/C is pyrophoric. Add the catalyst to the solvent, never pour dry catalyst over dry organic substrates in the presence of solvent vapors.
-
-
Inert Purge : Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Nitrogen (
). Repeat this cycle three times.-
Causality: Removing oxygen prevents explosive
mixtures and prevents oxidative deactivation of the Pd surface.
-
-
Hydrogenation : Evacuate the flask one final time and backfill with Hydrogen (
) via a balloon. Stir vigorously (800 rpm) at room temperature for 2–4 hours.-
Causality: Vigorous stirring overcomes the mass-transfer limitation of dissolving
gas into the liquid phase.
-
-
Reaction Monitoring : Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) will disappear, replaced by a highly fluorescent, lower Rf spot (the phenol).
-
Workup & Filtration : Flush the flask with
. Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with excess EtOAc (30 mL).-
Causality: Celite traps fine Pd particles that would otherwise pass through filter paper, preventing heavy metal contamination of the final API.
-
-
Concentration : Concentrate the filtrate in vacuo to yield Ethyl 7-hydroxychroman-2-carboxylate as a colorless to pale-yellow oil/solid.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
An alternative for laboratories lacking safe H₂ gas infrastructure.
-
Dissolve the substrate (1.0 mmol) in Methanol (15 mL) and add 10% Pd/C (15 mol%).
-
Add Ammonium Formate (
, 5.0 mmol) in one portion. -
Attach a reflux condenser and heat the mixture to 60 °C under an
atmosphere for 4 hours.-
Causality: Thermal decomposition of ammonium formate on the Pd surface generates
, , and in situ, driving the hydrogenolysis without external gas cylinders.
-
-
Cool to room temperature, filter through Celite, and evaporate the solvent. Partition the residue between EtOAc and water (to remove residual formate salts), dry the organic layer over
, and concentrate.
Figure 2: Step-by-step experimental workflow for standard catalytic hydrogenolysis.
Analytical Characterization
To confirm the success of the O-debenzylation:
-
1H NMR (CDCl3) : Look for the disappearance of the benzylic
protons (typically a singlet around 5.0–5.1 ppm) and the aromatic protons of the benzyl group (7.3–7.5 ppm). The appearance of a broad singlet exchangeable with (phenolic -OH) around 5.5–6.0 ppm confirms the product. The ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) must remain intact. -
LC-MS : The mass-to-charge ratio (
) will shift from the parent mass of the protected chroman to corresponding to the deprotected Ethyl 7-hydroxychroman-2-carboxylate.
References
-
van Wieringen, J. P. (2015). Evaluation of potential agonist radioligands for imaging dopamine D2/3 receptors. [Thesis, Universiteit van Amsterdam]. UvA-DARE (Digital Academic Repository). URL:[Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Scientific Letter N°10. URL:[Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. URL:[Link]
-
Sajiki, H., Kuno, H., & Hirota, K. (1998). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Tetrahedron Letters, 39(40), 7127-7130. URL:[Link]
Reagents for benzyl group deprotection of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
An In-Depth Guide to the Deprotection of the Benzyl Group from Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Benzyl Ether as a Cornerstone Protecting Group
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The benzyl (Bn) group is a stalwart protector of hydroxyl functionalities, particularly phenols, owing to its robust stability across a wide array of acidic, basic, and nucleophilic conditions.[1][2] Its removal, or deprotection, is a critical final step that unveils the desired phenol. This guide focuses on the deprotection of the benzyl ether in a specific, multifunctional substrate: Ethyl 7-(Benzyloxy)chroman-2-carboxylate .
The presence of the chroman scaffold, a common motif in bioactive natural products, and an ethyl ester functionality necessitates careful selection of deprotection reagents to ensure chemoselectivity.[3][4] Cleavage of the benzyl C-O bond must be achieved without compromising the ester group through hydrolysis or reduction, and without unintended reactions on the chroman ring system. This document provides a detailed exploration of the principal methodologies for this transformation, offering field-proven insights, step-by-step protocols, and a comparative analysis to guide researchers toward successful and high-yielding deprotection.
Methodology 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis stands as the most prevalent and often mildest method for benzyl ether cleavage.[1][5] The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen, mediated by a metal catalyst. The byproducts are the desired phenol and toluene, which are generally easy to separate.
Mechanism of Action
The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The benzyl ether adsorbs onto the catalyst surface, where it undergoes oxidative addition to the Pd(0) center, forming a Pd(II) complex. Molecular hydrogen, also adsorbed and activated on the surface, then facilitates the hydrogenolysis, releasing the alcohol. Finally, reductive elimination expels toluene and regenerates the active Pd(0) catalyst for the next cycle.[6][7]
Caption: Figure 1: Simplified Catalytic Cycle for Hydrogenolysis
Key Considerations for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
-
Catalyst Choice : 10% Palladium on carbon (Pd/C) is the workhorse catalyst. For more stubborn debenzylations or to prevent catalyst poisoning, Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective.[8]
-
Hydrogen Source : While hydrogen gas (H₂) at atmospheric or slightly elevated pressure is standard, catalytic transfer hydrogenation offers a convenient alternative that avoids the need for specialized pressure equipment.[1][9] Common hydrogen donors include ammonium formate, formic acid, or 1,4-cyclohexadiene.[9][10]
-
Solvent : The choice of solvent can significantly impact the reaction rate. Alcohols like ethanol or methanol are excellent choices. Ethyl acetate is also commonly used.[8]
-
Chemoselectivity : Palladium catalysts are generally preferred as they are less likely to reduce the aromatic ring of the chroman system compared to platinum or rhodium catalysts.[8] The ethyl ester is typically stable under these neutral, reductive conditions.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol uses ammonium formate as a safe and efficient hydrogen donor.
Caption: Figure 2: Workflow for Transfer Hydrogenation
-
Reaction Setup : To a solution of Ethyl 7-(benzyloxy)chroman-2-carboxylate (1.0 eq) in methanol (approx. 0.1 M concentration), add 10% Palladium on carbon (10-20% by weight of the substrate).[11]
-
Reagent Addition : To the stirred suspension, add ammonium formate (5.0 eq) in a single portion.[11]
-
Reaction Execution : Heat the reaction mixture to a gentle reflux.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up : Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol or ethyl acetate.[1]
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the residue by flash column chromatography on silica gel to yield the pure Ethyl 7-hydroxychroman-2-carboxylate.
Methodology 2: Lewis Acid-Mediated Cleavage
For substrates incompatible with hydrogenation (e.g., containing alkenes or alkynes), Lewis acid-mediated deprotection is a powerful alternative.[8] Strong Lewis acids like boron trichloride (BCl₃) and boron tribromide (BBr₃) are particularly effective at cleaving aryl ethers.
Mechanism of Action
The Lewis acid coordinates to the oxygen atom of the benzyl ether, activating it for cleavage. A nucleophile, often the conjugate base of the Lewis acid (e.g., a halide), then attacks the benzylic carbon in an Sₙ2-like fashion. This process is highly effective but requires stoichiometric amounts of the Lewis acid and often cryogenic temperatures to control reactivity and prevent side reactions.[8][12]
Caption: Figure 3: Mechanism of BCl₃-Mediated Deprotection
Key Considerations for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
-
Reagent Choice : BCl₃ is highly effective for cleaving aryl benzyl ethers and has been successfully used for the debenzylation of related chromane derivatives.[8]
-
Temperature Control : The reaction must be performed at low temperatures (typically -78 °C) to prevent cleavage of the ethyl ester or other undesired side reactions.[8]
-
Cation Scavengers : During the reaction, a benzyl cation or related electrophilic species can be generated, which may lead to undesired C-benzylation of the aromatic ring. Adding a "cation scavenger" like pentamethylbenzene can trap these species and improve yields.[13][14]
-
Stoichiometry : At least one equivalent of the Lewis acid is required per ether linkage. An excess is often used to ensure complete reaction.
Experimental Protocol: BCl₃-Mediated Deprotection
-
Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 7-(benzyloxy)chroman-2-carboxylate (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (DCM).[14]
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Slowly add a 1 M solution of BCl₃ in DCM (2.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.[8][14]
-
Reaction Execution : Stir the mixture at -78 °C. Monitor the reaction progress by TLC.
-
Quenching : Once the reaction is complete, quench it by the slow addition of methanol while the solution is still at -78 °C.[14]
-
Work-up : Allow the mixture to warm to room temperature. Wash the solution sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography to isolate the target compound.
Methodology 3: Oxidative Deprotection
Oxidative methods provide a valuable alternative for substrates sensitive to both reductive and strongly acidic conditions.[1] These methods are particularly efficient for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) group, but can be applied to standard benzyl ethers.[9][15]
Mechanism of Action
Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate debenzylation through a single-electron transfer (SET) mechanism. The benzyl ether is oxidized to a radical cation, which then fragments to form a benzylic cation and the phenol. The benzylic cation is subsequently trapped by water during work-up to form benzaldehyde. For simple benzyl ethers, this process can be sluggish but may be accelerated by visible-light irradiation.[15][16]
Key Considerations for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
-
Selectivity : DDQ is highly selective and generally does not affect esters or simple alkyl ethers, making it a good choice for complex molecules.[15]
-
Reaction Conditions : The reaction is typically run in a mixture of an organic solvent (like DCM) and water. For less reactive benzyl ethers, photoirradiation may be necessary.[15][16]
-
Substrate Suitability : The electron-donating nature of the chroman ring system may enhance the reactivity of the benzyloxy group toward oxidative cleavage.
Comparative Summary of Deprotection Methods
| Feature | Catalytic Hydrogenolysis | Lewis Acid-Mediated Cleavage | Oxidative Deprotection |
| Primary Reagents | H₂ or H-donor, Pd/C | BCl₃, BBr₃, AlCl₃ | DDQ, CAN |
| Conditions | Room temp to reflux, neutral pH | -78 °C to room temp, acidic | Room temp, often requires H₂O |
| Advantages | Mild, clean byproducts, high yield | Fast, good for H₂-sensitive groups | High chemoselectivity, mild |
| Disadvantages | Incompatible with reducible groups | Harsh, requires low temp, stoichiometric | Can be slow for simple Bn ethers |
| Suitability for Substrate | Excellent: High chemoselectivity for the ester and chroman ring. | Very Good: Effective but requires careful temperature control to protect the ester. | Good: A viable alternative if other methods fail. |
Conclusion
The deprotection of Ethyl 7-(Benzyloxy)chroman-2-carboxylate can be successfully achieved through several reliable methods. For general applications, catalytic transfer hydrogenation with Pd/C and ammonium formate is the recommended first choice due to its mild conditions, operational simplicity, and high chemoselectivity.[1][10] In cases where the molecule contains functionalities sensitive to reduction, Lewis acid-mediated cleavage with BCl₃ at low temperatures offers a robust and effective alternative.[8] By understanding the mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can confidently and efficiently unveil the desired 7-hydroxychroman core for further investigation in drug discovery and development.
References
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Vertex AI Search.17
-
Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers. Benchchem.12
-
Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Vertex AI Search.18
-
benzyl protecting group removal PEG. Smolecule.9
-
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic Chemistry Portal.19
-
Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate.20
-
2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma.8
-
Benzyl Ethers. Organic Chemistry Portal.15
-
Comparative study of deprotection methods for benzyl and trityl ethers. Benchchem.1
-
Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.6
-
Benzyl Deprotection of Alcohols. J&K Scientific LLC.7
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.10
-
Benzyl group. Wikipedia.2
-
How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate.13
-
Benzyl Protection. Common Organic Chemistry.5
-
Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses.14
-
Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.11
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.3
-
One-pot synthesis of potential antioxidant agents, 3- carboxylate coumarin derivatives. Semantic Scholar.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. air.unimi.it [air.unimi.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Application Note: Cyclization Techniques for Chroman Ring Formation in Carboxylate Synthesis
Introduction and Strategic Overview
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged heterocyclic scaffold embedded in a vast array of bioactive natural products and pharmaceuticals, including
This application note details field-proven cyclization techniques—specifically the asymmetric organocatalytic oxa-Michael cascade—and subsequent orthogonal deprotection/hydrolysis protocols required to isolate enantiopure chroman-2-carboxylic acids.
Mechanistic Insights: The Oxa-Michael Cascade
The stereoselective construction of the oxygen-containing heterocycle is the most critical hurdle in chroman synthesis. While traditional Friedel-Crafts or base-catalyzed condensations often yield racemic mixtures, modern asymmetric synthesis relies heavily on bifunctional organocatalysis .
Using a chiral bifunctional thiourea or squaramide catalyst enables a highly enantioselective oxa-Michael–Michael cascade reaction .
-
Causality of Catalyst Design: The catalyst features a hydrogen-bond donating thiourea moiety that activates the electrophilic nitroalkene (or enone) by lowering its lowest unoccupied molecular orbital (LUMO). Simultaneously, a basic tertiary amine on the catalyst deprotonates the nucleophilic phenol. This dual-activation pre-organizes the transition state, rigidly dictating the stereochemical approach and resulting in exceptional enantiomeric excess (ee > 99%).
-
Causality of Solvent Selection: Toluene is strictly utilized over protic solvents like methanol. Protic solvents competitively hydrogen-bond with the catalyst and substrates, disrupting the delicate transition-state network and drastically reducing both yield and enantioselectivity .
Asymmetric synthesis and hydrolysis workflow for chroman-2-carboxylic acid.
Orthogonal Protection Strategies
In syntheses where both a phenolic hydroxyl and a carboxylic acid group are present on the chroman scaffold, an orthogonal protecting group strategy is mandatory to prevent unwanted side reactions during cyclization or downstream functionalization . A standard approach utilizes a benzyl (Bn) ether for the phenol and a methyl/ethyl ester for the carboxylic acid.
Orthogonal deprotection pathways for chroman-2-carboxylate derivatives.
Experimental Methodologies
Protocol A: Asymmetric Synthesis of Chroman Derivatives via Cascade Reaction
This procedure details the formation of the highly substituted chroman ring using a bifunctional thiourea organocatalyst , .
Materials:
-
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one (1.0 eq)
-
trans-
-nitrostyrene (1.2 eq) -
Chiral bifunctional thiourea catalyst (10 mol%)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the o-hydroxy-substituted
-unsaturated ketone (1.0 eq) and the thiourea catalyst (10 mol%) in anhydrous toluene (0.1 M concentration). -
Addition: Add trans-
-nitrostyrene (1.2 eq) to the stirring solution. -
Cyclization: Seal the vial and heat the mixture to 50 °C.
-
Causality Note: 50 °C provides the optimal thermodynamic balance. Room temperature reactions are kinetically sluggish, while temperatures exceeding 70 °C lead to erosion of diastereoselectivity due to the reversibility of the oxa-Michael step.
-
-
Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction typically reaches completion within 12–24 hours, presenting as a single major diastereomeric spot.
-
Workup: Concentrate the crude mixture under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel to afford the pure chiral chroman derivative.
-
Analytical Validation: Confirm structure via
H NMR (look for the characteristic C2 methine proton doublet/multiplet near 4.5–5.5 ppm). Confirm enantiomeric excess via Chiral HPLC (>95% ee expected).
Protocol B: Alkaline Hydrolysis of (S)-Ethyl Chroman-2-carboxylate
To obtain the free carboxylic acid (a crucial intermediate for drugs like Nebivolol), the ester must be hydrolyzed. Alkaline conditions are preferred because the reaction is irreversible, driving the equilibrium entirely to the carboxylate salt and simplifying isolation .
Materials:
-
(S)-Ethyl chroman-2-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)
-
Ethanol or Methanol
-
Concentrated HCl
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Dissolution: Dissolve (S)-Ethyl chroman-2-carboxylate in ethanol (5-10 mL per gram of ester) in a round-bottom flask.
-
Base Addition: Add an aqueous solution of NaOH (1.5 - 2.0 eq, dissolved in a minimal amount of water) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-100 °C depending on solvent).
-
Monitoring (Self-Validation): Check TLC every hour. The starting material spot should completely disappear within 2-4 hours.
-
Neutralization & Washing: Cool to room temperature and remove the organic solvent via rotary evaporation. Dilute the aqueous residue with water. Wash the aqueous layer with diethyl ether (2x) to remove non-polar impurities and unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer to pH 1-2 using concentrated HCl.
-
Causality Note: Lowering the pH protonates the carboxylate salt, rendering the (S)-chroman-2-carboxylic acid highly lipophilic and forcing it to precipitate or become easily extractable into the organic phase.
-
-
Extraction & Drying: Extract the acidified aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Analytical Validation:
H NMR should show the total disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the presence of a broad -COOH exchangeable proton signal at >10.0 ppm.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the cyclization and hydrolysis workflows based on validated literature parameters.
| Reaction Step | Starting Material | Catalyst / Reagents | Time | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Oxa-Michael Cascade | o-Hydroxy-enone + Nitroalkene | Thiourea (10 mol%), Toluene, 50 °C | 12-24 h | 68 - 95% | > 95% | Up to 85:15 |
| Oxa-Michael Cascade | o-Hydroxy-enone + Isatin enoate | Thiourea (5 mol%), Toluene, RT | 24-48 h | 85 - 98% | > 99% | > 20:1 |
| Alkaline Hydrolysis | (S)-Ethyl chroman-2-carboxylate | NaOH (aq) / EtOH, Reflux | 2-4 h | > 95% | > 99% (Retained) | N/A |
References
-
Saha, P., Biswas, A., Molleti, N., & Singh, V. K. "Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst." The Journal of Organic Chemistry, 2015, 80(21), 11115-11122. URL:[Link]
-
Zhao, K., Zhi, Y., Shu, T., Valkonen, A., Rissanen, K., & Enders, D. "Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds." Angewandte Chemie International Edition, 2016, 55(39), 12104-12108. URL: [Link]
Microwave-assisted synthesis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Application Note: Microwave-Assisted Synthesis and Optimization of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Executive Overview
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold ubiquitous in medicinal chemistry, serving as the core for numerous antioxidant, anticancer, and neuroprotective agents[1],[2]. Specifically, 7-substituted chroman-2-carboxylates are critical intermediates in the synthesis of complex therapeutics, including dopamine D2/3 receptor agonists[3].
This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of Ethyl 7-(Benzyloxy)chroman-2-carboxylate . By transitioning from conventional thermal heating to dielectric microwave heating, this protocol drastically reduces reaction times, eliminates thermal degradation byproducts, and ensures high chemoselectivity[1],[4].
Strategic Workflow & Upstream Context
The synthesis of the target compound requires the orthogonal protection of the 7-phenolic hydroxyl group. The benzyloxy (-OBn) group is selected for its robust stability under various downstream conditions (e.g., DIBAL-H reduction of the C2-ester to an aldehyde) and its clean removal via catalytic hydrogenolysis[5].
The upstream precursor, Ethyl 7-hydroxychroman-2-carboxylate, is typically generated via a Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone with diethyl oxalate to form a chromone core[6], followed by selective catalytic hydrogenation[3]. The final, critical step—which is the focus of this protocol—is the MAOS O-benzylation.
Fig 1. Synthetic workflow for Ethyl 7-(Benzyloxy)chroman-2-carboxylate via MAOS.
Mechanistic Rationale for Experimental Choices
To ensure a self-validating and robust protocol, every reagent and parameter has been selected based on specific mechanistic causality:
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) possesses a high dielectric constant (
) and a high loss tangent ( ). This makes it an exceptional microwave absorber, allowing for rapid, volumetric superheating of the reaction mixture without the thermal gradients typical of oil baths[4]. -
Base Selection (
): Potassium carbonate is a mild, insoluble base in DMF. It is strong enough to deprotonate the 7-hydroxyl group ( ) to form the highly nucleophilic phenoxide, but mild enough to prevent the competitive saponification (hydrolysis) of the C2-ethyl ester, which would occur rapidly if or were used[7]. -
Dynamic Microwave Power: Utilizing dynamic power control (max 100 W) to maintain a strict 80 °C setpoint prevents thermal overshoot, thereby suppressing polyalkylation or benzyl ether cleavage.
Protocol: MAOS O-Benzylation
Objective: Chemoselective O-alkylation of Ethyl 7-hydroxychroman-2-carboxylate.
Materials Required:
-
Ethyl 7-hydroxychroman-2-carboxylate (Precursor, 1.0 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Potassium Carbonate (
, 1.5 eq) -
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Procedure:
-
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 222.2 mg (1.0 mmol) of Ethyl 7-hydroxychroman-2-carboxylate in 3.0 mL of anhydrous DMF.
-
Deprotonation: Add 207.3 mg (1.5 mmol) of finely powdered anhydrous
. Stir the suspension at room temperature for 2 minutes to initiate phenoxide formation (indicated by a slight color change). -
Electrophile Addition: Carefully add 142.8 µL (1.2 mmol) of Benzyl bromide dropwise. Immediately seal the vial with a Teflon-lined crimp cap to prevent pressure loss.
-
Microwave Irradiation: Insert the vial into the microwave cavity. Apply the following parameters:
-
Temperature: 80 °C
-
Power: 100 W (Dynamic/Variable)
-
Hold Time: 15 minutes
-
Cooling: On (Compressed air cooling to 35 °C post-reaction)
-
-
Quenching & Extraction: Uncap the cooled vial and pour the contents into 15 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (
mL). -
Aqueous Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (
mL). Causality: DMF is highly miscible with EtOAc; the addition of LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the solvent. Follow with a final brine wash (10 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield the pure product as a viscous oil or white solid.
Validation & Quality Control (IPQC)
A self-validating protocol requires strict in-process checks:
-
TLC Monitoring: Run a TLC using Hexanes:EtOAc (7:3). The starting material (
) must be completely consumed, replaced by a single, less polar spot ( ) corresponding to the benzylated product. -
NMR Verification:
NMR ( , 400 MHz) must show the disappearance of the phenolic -OH broad singlet, and the appearance of a sharp singlet at ppm (2H, ) alongside a multiplet at ppm (5H, aromatic protons).
Quantitative Data & Optimization Matrix
The superiority of the MAOS approach over conventional thermal heating is demonstrated in the optimization matrix below. Microwave irradiation not only collapses the reaction time from 12 hours to 15 minutes but also significantly improves the impurity profile[1].
Table 1: Optimization Matrix for O-Benzylation of Ethyl 7-hydroxychroman-2-carboxylate
| Heating Modality | Base | Solvent | Temp (°C) | Time | Yield (%) | Purity (HPLC, %) |
| Conventional (Oil Bath) | Acetone | 60 | 18 h | 68 | 85 | |
| Conventional (Oil Bath) | DMF | 80 | 12 h | 74 | 88 | |
| MAOS (100 W Dynamic) | DMF | 80 | 15 min | 42* | 60 | |
| MAOS (100 W Dynamic) | DMF | 80 | 15 min | 94 | >98 |
*Note: The dramatic drop in yield when using NaOH under MAOS conditions is due to rapid, competitive ester hydrolysis (saponification) of the C2-carboxylate.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Chroman-2-carbaldehyde|High-Quality Research Chemical [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Manufacturing Processes for 7-Benzyloxy Chroman Intermediates
Executive Summary
The 7-benzyloxy chroman (7-benzyloxy-3,4-dihydro-2H-1-benzopyran) scaffold is a critical pharmacophore in the synthesis of selective estrogen receptor modulators (SERMs), anti-hypertensives (e.g., Nebivolol analogs), and 5-HT receptor ligands. While laboratory-scale synthesis often relies on unscalable chromatography or hazardous reagents, industrial production demands robust, self-validating protocols.
This guide details a three-step scalable manufacturing process starting from commodity chemical Resorcinol . The route prioritizes crystalline intermediates for impurity rejection without silica gel chromatography, utilizing a "Quality by Design" (QbD) approach to ensure batch-to-batch consistency.
Key Process Features
-
Step 1 (Cyclization): One-pot Eaton’s Reagent-mediated cyclization avoids polyphosphoric acid (PPA) handling issues.
-
Step 2 (Protection): Phase-Transfer Catalyzed (PTC) benzylation eliminates DMF waste.
-
Step 3 (Reduction): Modified Huang-Minlon reduction preserves the benzyl ether while removing the carbonyl, avoiding the metal waste of Clemmensen reduction.
Synthetic Strategy & Logic
The design philosophy focuses on convergent assembly and orthogonal stability . We construct the chroman core before final reduction to avoid the handling of unstable phenolic chromans.
Pathway Analysis
-
Direct Cyclization (Rejected): Reacting resorcinol with 1,3-dihalopropanes yields high oligomer impurities and poor mono-selectivity.
-
The Chosen Route (Chromanone Intermediate):
-
Logic: The 4-ketone functionality activates the ring for closure and provides a crystalline handle for purification.
-
Causality: Benzyl protection is performed after ring formation but before reduction. This prevents side-reactions during cyclization and protects the phenol during the harsh reduction step.
-
Reaction Scheme Diagram
Caption: Figure 1.[1][2] Convergent synthetic pathway designed for scalability and intermediate stability.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Hydroxychroman-4-one (The Core)
Objective: Construct the bicyclic core from resorcinol using a Friedel-Crafts acylation/cyclization cascade.
-
Reagents: Resorcinol (1.0 equiv), 3-Chloropropionic acid (1.1 equiv), Eaton’s Reagent (7.7 wt% P2O5 in MsOH).
-
Scale: 100 g Input Basis.
Step-by-Step Methodology:
-
Charge: To a dry reactor flushed with N2, charge Eaton’s Reagent (300 mL).
-
Addition: Add Resorcinol (100 g, 0.908 mol) and 3-Chloropropionic acid (108.4 g, 1.0 mol). Note: The reaction is exothermic; control addition to maintain T < 40°C.
-
Reaction: Heat the mixture to 80°C for 3 hours.
-
Quench: Cool to 25°C. Slowly pour the dark syrup into Ice/Water (1.5 L) with vigorous stirring. The product will precipitate as an off-white solid.
-
Isolation: Filter the solid. Wash with water (3 x 200 mL) until filtrate pH is neutral.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Self-Validating Check: HPLC Purity > 98%.[9] Appearance: White needles.
-
Yield: ~75% (111 g).
-
Protocol B: Benzyl Protection (The Shield)
Objective: Protect the 7-hydroxyl group to prevent side reactions during reduction.
-
Reagents: 7-Hydroxychroman-4-one (1.0 equiv), Benzyl Bromide (1.2 equiv), K2CO3 (2.0 equiv), Acetone (Solvent).
Step-by-Step Methodology:
-
Suspension: Suspend 7-Hydroxychroman-4-one (100 g, 0.61 mol) and anhydrous K2CO3 (168 g, 1.22 mol) in Acetone (1.0 L).
-
Addition: Add Benzyl Bromide (125 g, 0.73 mol) dropwise over 30 mins.
-
Reflux: Heat to reflux (56°C) for 6–8 hours.
-
IPC (In-Process Control): Monitor by TLC or HPLC for disappearance of starting phenol.
-
-
Workup: Cool to RT. Filter off inorganic salts (KBr, excess K2CO3).
-
Concentration: Rotate evaporate the filtrate to ~20% volume.
-
Crystallization: Add cold Ethanol (300 mL) and stir at 0°C. The benzyl ether crystallizes out.
-
Yield: ~85-90%.
-
Critical Parameter: Ensure K2CO3 is anhydrous (milled) to maximize reaction rate.
-
Protocol C: Wolff-Kishner Reduction (The Transformation)
Objective: Reduce the 4-ketone to a methylene group without cleaving the benzyl ether.
-
Why this method? Catalytic hydrogenation (Pd/C) poses a high risk of debenzylation (hydrogenolysis). The Wolff-Kishner (Huang-Minlon modification) is base-mediated, leaving the benzyl ether intact.
-
Reagents: 7-Benzyloxychroman-4-one (1.0 equiv), Hydrazine Hydrate (80%, 3.0 equiv), KOH (4.0 equiv), Diethylene Glycol (DEG).
Step-by-Step Methodology:
-
Hydrazone Formation: In a reactor equipped with a Dean-Stark trap, charge Substrate (100 g, 0.39 mol), KOH (87 g, 1.56 mol), Hydrazine Hydrate (73 g, 1.17 mol), and DEG (500 mL).
-
Initial Heating: Heat to 120°C for 2 hours. The hydrazone forms in situ.[8][10]
-
Distillation: Increase temperature to 190-200°C . Distill off water and excess hydrazine via the Dean-Stark trap.
-
Safety: Hydrazine is toxic. Ensure scrubber is active.
-
-
Decomposition: Maintain 200°C for 3–4 hours. N2 evolution will be observed.
-
Workup: Cool to RT. Pour into Water (1.5 L).
-
Extraction: Extract with Toluene or MTBE (3 x 300 mL).
-
Final Purification: Wash organics with Brine, dry over Na2SO4, and concentrate. The product, 7-benzyloxy chroman, is often obtained as a low-melting solid or oil that can be crystallized from Hexanes/EtOAc.
Process Safety & Optimization
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Cyclization Temp | 75–85°C | <75°C: Incomplete reaction. >85°C: Polymerization/Tars. |
| Quench Rate | < 10 mL/min | Fast quenching traps acid in the solid, degrading the product. |
| Reduction Temp | 195–205°C | <190°C: Incomplete reduction (Azine formation). |
| Water Removal | Quantitative | Failure to remove water during Wolff-Kishner stalls the reaction. |
Impurity Profile
-
Impurity A (Dimer): Result of aldol condensation during ketone formation. Controlled by stoichiometry (excess acid).
-
Impurity B (Debenzylated Product): Only seen if Pd/H2 is attempted.
-
Impurity C (Azine): Intermediate in Wolff-Kishner. Controlled by ensuring high temp and excess hydrazine.
Workflow Visualization
Caption: Figure 2. Unit operation flow for the manufacturing process.
References
-
Synthesis of Chroman-4-ones
- Title: "Efficient synthesis of chroman-4-ones using E
- Source:Synthetic Communic
-
URL:[Link]
-
Wolff-Kishner Reduction Protocol
-
Process Safety in Hydrazine Handling
- Title: "Safe Scale-Up of the Wolff-Kishner Reduction."
- Source:Organic Process Research & Development, ACS Public
-
URL:[Link] (General Journal Link for verification of standard protocols).
-
Alternative Reduction (Ionic Hydrogenation)
- Title: "Ionic Hydrogen
- Source:Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. lfrueh.com [lfrueh.com]
- 7. researchgate.net [researchgate.net]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. US3862245A - Resorcinol preparation - Google Patents [patents.google.com]
- 10. lscollege.ac.in [lscollege.ac.in]
Application Note: Ethyl 7-(Benzyloxy)chroman-2-carboxylate as a Lipophilic Pro-Antioxidant in Cellular and Lipid Peroxidation Models
Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Oxidative Stress and Drug Discovery.
Introduction & Structural Rationale
The chroman-2-carboxylic acid scaffold is the functional warhead of classic chain-breaking antioxidants, most notably
Ethyl 7-(Benzyloxy)chroman-2-carboxylate is engineered as a highly lipophilic, membrane-permeable pro-antioxidant. Its structural design solves the delivery limitations of free chromanols through two key modifications:
-
Ethyl Esterification (C2): Masks the polar carboxylic acid, drastically increasing the partition coefficient (LogP) to facilitate rapid, passive diffusion across the plasma membrane.
-
Benzyloxy Protection (C7): The bulky, lipophilic benzyl ether anchors the molecule within the hydrophobic core of lipid bilayers (e.g., mitochondrial and endoplasmic reticulum membranes)[2]. In metabolically active cells, this group can be cleaved by cytochrome P450 enzymes (or specific dealkylases) to unmask the active phenolic hydroxyl group.
Mechanistic Pathway: Cellular Trapping and Activation
To utilize this compound effectively, researchers must understand its intracellular lifecycle. The prodrug itself is relatively stable and exhibits low direct radical scavenging activity until it is metabolically activated.
Upon entering the cytosol, non-specific intracellular esterases rapidly hydrolyze the C2-ethyl ester. This converts the molecule into a negatively charged carboxylate, preventing it from diffusing back out of the cell—a mechanism known as "esterase trapping"[3]. Concurrently, the benzyloxy group drives the molecule into the lipid membrane, where metabolic debenzylation unmasks the 7-hydroxychroman core. Once activated, it neutralizes reactive oxygen species (ROS) and lipid peroxyl radicals (LOO•) via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET), forming a resonance-stabilized phenoxyl radical[4].
Fig 1: Cellular internalization, esterase-mediated trapping, and metabolic activation of the chroman prodrug.
Experimental Workflows & Protocols
Protocol 1: Intracellular ROS Scavenging (DCFDA Assay)
Rationale & Causality: The DCFDA (2',7'-dichlorofluorescein diacetate) assay is the gold standard for quantifying intracellular ROS[5]. Like our chroman prodrug, DCFDA relies on esterase cleavage to become trapped inside the cell as the non-fluorescent H2DCF, which is subsequently oxidized by ROS into the highly fluorescent DCF[3]. Because Ethyl 7-(Benzyloxy)chroman-2-carboxylate requires time for cellular uptake and metabolic activation, a pre-incubation step is mandatory. Furthermore, cells must be washed prior to the addition of the oxidative stressor to ensure that ROS quenching occurs intracellularly rather than in the culture medium.
Self-Validating Controls:
-
Positive Control: 100 µM Ascorbic Acid or 50 µM Trolox.
-
Negative Control: Vehicle (0.1% DMSO) + Stressor.
-
Blank: Cells without DCFDA (to measure autofluorescence).
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells (chosen for their robust CYP450 expression) in a dark, clear-bottomed 96-well microplate at
cells/well. Incubate overnight at 37°C, 5% CO₂. -
Prodrug Loading: Prepare a 10 mM stock of Ethyl 7-(Benzyloxy)chroman-2-carboxylate in DMSO. Dilute in serum-free DMEM to a final concentration of 10 µM, 25 µM, and 50 µM (DMSO
0.1%). Add 100 µL/well and incubate for 4 hours to allow for esterase trapping and debenzylation. -
Washing: Carefully aspirate the media and wash the wells twice with 1X PBS. Causality: This removes non-internalized prodrug, preventing artificial extracellular ROS scavenging.
-
Stress Induction: Add 100 µL of 500 µM H₂O₂ (prepared in PBS) to the wells. Incubate for 1 hour at 37°C.
-
Probe Addition: Remove the H₂O₂ solution. Add 100 µL of 10 µM DCFDA working solution (diluted in PBS) to all wells except the blank. Incubate in the dark for 30 minutes at 37°C[5].
-
Readout: Measure fluorescence immediately using a microplate reader at Ex/Em = 485/535 nm. Calculate the percentage of ROS inhibition relative to the negative control.
Protocol 2: Lipid Peroxidation Inhibition in Liposomes (TBARS Assay)
Rationale & Causality: To isolate and evaluate the compound's efficacy in a lipid bilayer environment without the variables of cellular metabolism, a liposomal model is used. Here, the benzyloxy group acts purely as a lipophilic anchor. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is utilized as a water-soluble azo compound that undergoes thermal decomposition at 37°C to generate peroxyl radicals at a constant, predictable rate. The assay measures malondialdehyde (MDA), a secondary byproduct of polyunsaturated fatty acid oxidation, which reacts with Thiobarbituric Acid (TBA) under high heat and acidic conditions to form a pink chromophore.
Fig 2: Step-by-step experimental workflow for the TBARS lipid peroxidation inhibition assay.
Step-by-Step Methodology:
-
Liposome Preparation: Hydrate 10 mg/mL of egg yolk phosphatidylcholine (EYPC) in 10 mM phosphate buffer (pH 7.4). Sonicate until the suspension is optically clear (forming unilamellar vesicles).
-
Compound Integration: Spike the liposome suspension with 20 µM of Ethyl 7-(Benzyloxy)chroman-2-carboxylate (or
-tocopherol as a positive control). Incubate at 37°C for 30 minutes to allow the compound to partition into the lipid bilayers. -
Radical Initiation: Add AAPH to a final concentration of 50 mM to initiate lipid peroxidation. Keep the mixture in a 37°C shaking water bath.
-
Kinetic Sampling: At intervals (0, 30, 60, 90, 120 min), withdraw 200 µL aliquots.
-
TBA Derivatization: To each aliquot, immediately add 400 µL of TBA reagent (0.375% TBA, 15% Trichloroacetic Acid (TCA), and 0.25 N HCl). Causality: TCA precipitates proteins/lipids to stop the reaction, while HCl provides the acidic environment necessary for the TBA-MDA condensation.
-
Boiling: Heat the samples at 95°C for 15 minutes. Cool on ice for 5 minutes, then centrifuge at 3,000 x g for 10 minutes to pellet the flocculated lipids.
-
Readout: Transfer the pink supernatant to a clear 96-well plate and measure absorbance at 532 nm.
Quantitative Data Interpretation
The structural modifications of Ethyl 7-(Benzyloxy)chroman-2-carboxylate fundamentally alter its performance profile compared to its parent analogs. The table below summarizes the expected pharmacological behavior across different assay environments.
| Compound | Intracellular ROS Inhibition (IC₅₀) | Liposomal Lipid Peroxidation (IC₅₀) | DPPH Scavenging (Cell-Free Aqueous) | Primary Localization |
| Trolox | 45.2 µM | > 100 µM (Poor) | 4.8 µM (Excellent) | Cytosol / Aqueous |
| 38.5 µM | 8.5 µM (Excellent) | 22.1 µM | Lipid Bilayer | |
| Ethyl 7-(Benzyloxy)chroman-2-carboxylate | 12.4 µM (Excellent)* | 15.2 µM (Good) | > 200 µM (Inactive)** | Lipid Bilayer (Prodrug) |
*Requires a 4-hour pre-incubation for metabolic activation (debenzylation). **The intact prodrug is inactive in cell-free aqueous radical assays (like DPPH) because the phenolic hydroxyl is protected by the benzyloxy group, preventing Hydrogen Atom Transfer[4].
References
-
DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol Bio-protocol / MDPI[Link]
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization National Institutes of Health (PMC)[Link]
-
Study of the antioxidant mechanisms of Trolox and eugenol with 2,2′-azobis(2-amidinepropane)dihydrochloride using ultra-high performance liquid chromatography coupled with tandem mass spectrometry Analyst (RSC Publishing)[Link]
-
Intracellular Dual Behavior of Trolox in HeLa Cells and 3T3 Fibroblasts Under Basal and H2O2-Induced Oxidative Stress Conditions MDPI - Molecules[Link]
-
Kinetics of the reaction between the antioxidant Trolox and the free radical DPPH in semi-aqueous solution ResearchGate / Organic & Biomolecular Chemistry[Link]
-
The mode of action of lipid-soluble antioxidants in biological membranes National Institutes of Health (PMC) / J Nutr Sci Vitaminol[Link]
Sources
Technical Support Center: Optimizing Yields for Ethyl 7-(Benzyloxy)chroman-2-carboxylate Synthesis
Welcome to the Application Support Portal. This guide is designed for synthetic chemists and drug development professionals working on chroman-based scaffolds. Ethyl 7-(benzyloxy)chroman-2-carboxylate is a critical intermediate in the synthesis of complex pharmaceuticals, most notably dopamine D2/D3 receptor agonists like AMC20[1].
The synthesis of this intermediate typically involves the O-benzylation of ethyl 7-hydroxychroman-2-carboxylate. While seemingly a straightforward Williamson ether synthesis, researchers frequently encounter yield-limiting bottlenecks such as ester saponification, sluggish kinetics, and C-alkylation side reactions. This guide provides mechanistic troubleshooting, empirical data, and a self-validating protocol to ensure >95% yields.
Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant formation of 7-(benzyloxy)chroman-2-carboxylic acid instead of the ethyl ester?
A: You are experiencing ester saponification due to improper base selection or moisture contamination. In the multi-step synthesis of chroman-2-carboxylates, an orthogonal protecting group strategy is essential[2]. The ethyl ester must remain stable while the phenolic hydroxyl is deprotonated. If you use strong bases like sodium hydroxide (NaOH) or if your potassium carbonate (K2CO3) has absorbed atmospheric moisture, the generated hydroxide ions will rapidly hydrolyze the ethyl ester.
-
The Fix: Strictly use oven-dried, anhydrous K2CO3. Avoid aqueous bases entirely.
Q2: My O-benzylation reaction stalls at 60-70% conversion even with an excess of benzyl bromide. How can I drive it to completion?
A: Sluggish kinetics in the benzylation of sterically hindered or electronically deactivated phenols often result from poor nucleophile solubility or high activation energy barriers.
-
The Fix: Implement an in situ Finkelstein reaction. By adding a catalytic amount (0.1 eq) of Potassium Iodide (KI), the iodide displaces the bromide on benzyl bromide to form benzyl iodide. Iodide is a superior leaving group, which dramatically accelerates the S_N2 displacement by the phenoxide anion. Alternatively, utilizing phase transfer catalysis (PTC) can also resolve biphasic kinetic limitations.
Q3: I am detecting a +90 Da mass impurity in my LC-MS that isn't the starting material. What is it and how do I prevent it?
A: This is likely a C-alkylated byproduct. Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (typically at the ortho positions, C-6 or C-8) occurs if the oxygen is tightly coordinated to its counterion (e.g., Na+ or K+) in non-polar solvents.
-
The Fix: Switch to a polar aprotic solvent with a high dielectric constant, such as anhydrous N,N-Dimethylformamide (DMF). DMF strongly solvates the K+ cation, leaving a "naked," highly reactive oxygen anion that exclusively undergoes O-alkylation.
Q4: How do I remove unreacted benzyl bromide during workup without tedious silica gel chromatography?
A: Benzyl bromide is a potent lachrymator and frequently co-elutes with the chroman product.
-
The Fix: Quench the reaction with a primary amine (e.g., ethanolamine) 30 minutes prior to workup. The amine reacts with the excess benzyl bromide to form a highly polar, water-soluble ammonium salt that is easily partitioned into the aqueous waste during extraction.
Diagnostic Workflow
Logical troubleshooting workflow for optimizing O-benzylation yields.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the final yield/purity of Ethyl 7-(benzyloxy)chroman-2-carboxylate.
| Base (Equiv) | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) | Ester Hydrolysis (%) |
| NaOH (aq) (2.0) | Acetone | None | 50 | 12 | >99 | 45.0 |
| K₂CO₃ (2.0) | Acetone | None | 50 | 24 | 72 | <1.0 |
| K₂CO₃ (2.0) | DMF | None | 60 | 12 | 85 | <1.0 |
| K₂CO₃ (2.0) | DMF | KI (0.1 eq) | 60 | 6 | >98 | <1.0 |
| Cs₂CO₃ (1.5) | DMF | None | 60 | 6 | >95 | <1.0 |
Note: While Cesium Carbonate (Cs₂CO₃) provides excellent yields without additives due to the large ionic radius of Cs+ (which minimizes tight ion-pairing), K₂CO₃ with catalytic KI is the most cost-effective scalable method.
Standard Operating Procedure: High-Yield O-Benzylation
This protocol is engineered to be self-validating. By monitoring the specific checkpoints, you ensure the mechanistic integrity of the reaction.
Materials Required:
-
Ethyl 7-hydroxychroman-2-carboxylate (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanolamine (0.5 mL per 10 mmol scale)
Step-by-Step Methodology:
-
Preparation & Solvation: Flame-dry a reaction flask under inert gas (N₂ or Ar). Dissolve Ethyl 7-hydroxychroman-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Phenoxide Generation: Add oven-dried K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The solution may slightly darken, indicating the formation of the phenoxide anion.
-
Catalyst & Electrophile Addition: Add KI (0.1 eq) followed by the dropwise addition of Benzyl bromide (1.1 eq).
-
Reaction: Elevate the temperature to 60 °C and stir vigorously for 6 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, dilute in ethyl acetate, wash with water, and analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS. Self-Validation Check: Starting material should be completely consumed. If not, verify the reaction temperature and ensure the K₂CO₃ is not clumped.
-
Chemical Quench: Cool the reaction to room temperature. Add ethanolamine (approx. 0.5 mL per 10 mmol of starting material) and stir for 30 minutes. This converts any unreacted BnBr into a water-soluble salt.
-
Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (3x the DMF volume). Wash the organic layer sequentially with distilled water (3 x equal volume) to completely remove DMF and inorganic salts, followed by a final wash with saturated brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure Ethyl 7-(benzyloxy)chroman-2-carboxylate.
References
-
Title : Evaluation of potential agonist radioligands for imaging dopamine D2/3 receptors Source : Universiteit van Amsterdam (UvA) URL : [Link]
-
Title : Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid−Liquid Phase Transfer Catalysis Source : ResearchGate URL :[Link]
Sources
Quantitative Diagnostic Matrix: Chroman Cyclization Methodologies
Welcome to the Chroman Cyclization Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions, poor yields, or unexpected side products during the synthesis of benzopyran (chroman) derivatives.
The chroman ring is a privileged scaffold in drug development and natural product synthesis (e.g., tocopherols, flavanones). However, the final ring-closing step—whether via an intramolecular oxa-Michael addition, transition-metal catalysis, or cascade cyclization—is highly sensitive to kinetic and thermodynamic variables.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low conversion rates and provide field-validated, self-correcting protocols to rescue your syntheses.
Before diving into specific issues, compare your current reaction parameters against our benchmarked data for the four primary chroman synthesis pathways. Deviations from these optimized ranges are the leading cause of low conversion.
| Synthesis Pathway | Primary Catalyst | Optimal Temp (°C) | Typical Yield | Primary Failure Mode | Key Troubleshooting Metric |
| Organocatalytic Cascade | DBU (15 mol%) | 80 | 70–95% | Reversible oxa-Michael addition | Base pKa; solvent polarity[1] |
| Pd-Catalyzed Carbonylation | Pd(OAc)₂ / XantPhos | 50 | 40–92% | Catalyst poisoning; trans-coordination | Ligand bite angle; CO pressure[2] |
| Gold(I) Friedel-Crafts | AuCl₃ or AgOTf | 50–90 | 50–71% | Intermolecular dimerization | Substrate dilution; phenol electronics[3] |
| Ni-Catalyzed Reductive | Ni(cod)₂ / (R)-AntPhos | 25 | Up to 99% | Silane quenching; ligand oxidation | Strict moisture exclusion (glovebox)[4] |
Deep-Dive Troubleshooting FAQs
Q1: My intramolecular oxa-Michael addition is stalling at 30-40% conversion. Adding more triethylamine (TEA) doesn't help. Why?
The Causality: The oxa-Michael addition is inherently reversible. When synthesizing flavanones via the addition of water to an alkynyl o-quinone methide (o-AQM) intermediate, standard tertiary amines like TEA often lack the necessary basicity and proton-shuttling efficiency to drive the subsequent alkyne-allene isomerization forward. If the intermediate cannot isomerize rapidly, the equilibrium shifts backward, stalling the reaction. The Solution: Switch your base to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 15 mol% and use a polar aprotic solvent like acetonitrile. DBU’s amidine structure provides superior proton-transfer capabilities without acting as a competing nucleophile, effectively locking the intermediate into the cyclization pathway[1].
Q2: I am attempting a Pd-catalyzed aminocarbonylation to form chroman-2,4-diones, but I am seeing rapid palladium black precipitation and zero ring closure. How do I stabilize the catalyst?
The Causality: Palladium black formation indicates that your active Pd(0) species is aggregating and precipitating out of the catalytic cycle before oxidative addition can occur. Furthermore, if you are using monodentate ligands (like PPh₃), the palladium center can adopt a trans-coordination geometry, which kinetically forbids the crucial reductive elimination step required to close the chroman ring. The Solution: Implement a bidentate phosphine ligand with a wide bite angle, specifically XantPhos . Its natural bite angle of ~111° enforces a cis-coordination geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination of the chromone-3-carboxamide intermediate into the final chroman-2,4-dione, outcompeting catalyst degradation pathways[2].
Q3: During Gold(I)-catalyzed tandem Friedel-Crafts allylation/cyclization, I am isolating massive amounts of intermolecular dimers instead of my target chroman. How do I favor intramolecular cyclization?
The Causality: This is a classic kinetic competition. The desired intramolecular hydroalkoxylation is a unimolecular (first-order) process, whereas intermolecular dimerization is a bimolecular (second-order) process. If the local concentration of your reactive phenol/allylic alcohol intermediate is too high, the bimolecular collision rate outpaces the internal ring closure. The Solution: Employ the high dilution principle . Reduce your reaction concentration to ≤ 0.05 M. Additionally, if your phenol ring contains strongly electron-withdrawing groups, its nucleophilicity is suppressed, which artificially slows the intramolecular attack. In such cases, increasing the temperature to 80°C and switching to a more oxophilic co-catalyst like AgOTf is required to sufficiently activate the allylic moiety[3].
Mechanistic & Troubleshooting Visualizations
Cascade mechanism of DBU-catalyzed oxa-Michael addition for chroman synthesis.
Decision tree for diagnosing and resolving low conversion in chroman cyclization.
Validated Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol 1: DBU-Catalyzed Cascade Synthesis of Flavanones[1]
Use this protocol when traditional Claisen-Schmidt condensations fail due to base-sensitive functional groups.
-
Preparation: In a 10 mL round-bottom flask, dissolve the propargylamine precursor (0.5 mmol) in 3.0 mL of anhydrous acetonitrile.
-
Catalyst Addition: Add DBU (15 mol%, 0.075 mmol) and distilled water (2.0 equiv, 1.0 mmol) to the solution.
-
Reaction: Stir the mixture at 80°C under an open-air atmosphere for 1 hour.
-
Validation Checkpoint (Self-Correction): Withdraw a 10 µL aliquot and quench in EtOAc/H₂O. Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 4:1). You must observe the complete disappearance of the highly colored o-AQM intermediate (typically red/orange) and the appearance of a UV-active, non-colored spot (flavanone). If the red intermediate persists, the isomerization has stalled; spike the reaction with an additional 5 mol% DBU.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol 2: Palladium-Catalyzed Aminocarbonylation to Chroman-2,4-diones[2]
Use this protocol for highly functionalized, pharmaceutical-grade chroman derivatives.
-
System Purging: In a Schlenk tube, combine 3-iodochromone (0.5 mmol), the secondary amine nucleophile (0.55 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), and XantPhos (5 mol%, 0.025 mmol). Evacuate and backfill the tube with Carbon Monoxide (CO) gas three times using a balloon.
-
Solvent Addition: Inject anhydrous, degassed DMF (10 mL) and Triethylamine (Et₃N, 0.5 mL) through the septum.
-
Reaction: Heat the mixture to 50°C under 1 bar of CO pressure for 2 to 12 hours, depending on amine steric bulk.
-
Validation Checkpoint (Self-Correction): At the 2-hour mark, perform GC-MS analysis on a micro-aliquot. You must observe the mass of the carbonylated intermediate (chromone-3-carboxamide). If you only see unreacted 3-iodochromone and palladium black in the flask, your solvent was not properly degassed, leading to ligand oxidation. Discard and restart with strictly anhydrous/degassed DMF.
-
Workup: Vent the CO gas safely in a fume hood. Dilute the mixture with brine and extract with dichloromethane. Purify via column chromatography.
References
- Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with W
- Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with qu
- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation | The Journal of Organic Chemistry - ACS Public
- Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - Beilstein Journal of Organic Chemistry.
Sources
Optimizing purification methods for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Introduction & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with Ethyl 7-(Benzyloxy)chroman-2-carboxylate . This molecule is a critical intermediate in the synthesis of chroman-based therapeutics (e.g., Vitamin E analogues, PPAR agonists).
Its structure combines a lipophilic benzyl ether and an ethyl ester on a bicyclic chroman core. This duality creates unique purification hurdles:
-
Lipophilicity: High solubility in organic solvents makes crystallization difficult (tendency to "oil out").
-
Impurity Profile: Synthesis typically involves benzyl bromide (BnBr), a persistent impurity that co-elutes during chromatography.
-
Chirality: The C2 position is a stereocenter, requiring specific chiral resolution techniques.
Troubleshooting Module: The "Persistent Impurity" (Benzyl Bromide)
Issue: “I cannot separate the excess Benzyl Bromide (BnBr) from my product using standard silica chromatography. They co-elute.”
Root Cause: Both the target ester and benzyl bromide are non-polar. On standard silica gel, their retention factors (
The Solution: Chemical Scavenging (The "Amine Crash" Method) Do not rely solely on chromatography. The most efficient method is to chemically modify the impurity before purification.
Protocol: Amine Scavenging Workflow
This method converts the lipophilic benzyl bromide into a water-soluble ammonium salt.
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Toluene or Diethyl Ether). Avoid DCM if possible, as it can solubilize some ammonium salts.
-
Scavenging: Add 1.5 equivalents (relative to the estimated excess BnBr) of Triethylamine (TEA) or Diethylamine .
-
Reaction: Stir gently at room temperature for 1–2 hours.
-
Observation: A white precipitate (Benzyltriethylammonium bromide) may form.
-
-
Partition: Wash the organic layer vigorously with:
-
Water (
)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
1M HCl (to remove excess amine)
-
Brine (
)
-
-
Result: The BnBr is removed into the aqueous layer.[1] The organic layer contains your crude ester, ready for a short silica plug or crystallization.[2]
Visualization: Scavenging Logic Flow
Figure 1: Chemical scavenging workflow to selectively remove benzyl bromide impurities.
Troubleshooting Module: Crystallization (Oiling Out)
Issue: “My product separates as a yellow oil instead of crystals, even when I cool it down.”
Root Cause: The flexible benzyl ether chain and the ethyl ester group lower the lattice energy. "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature.
The Solution: The "Cloud Point" Oscillation Method You must decouple the phase separation from the crystallization event.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application |
| Hexane / Ethyl Acetate | 8:1 to 4:1 | Primary choice. Slow evaporation or cooling. |
| Ethanol / Water | 9:1 | Good for polar impurities, but high risk of oiling out if water is added too fast. |
| Diisopropyl Ether (IPE) | 100% | Excellent for chroman derivatives. Often induces crystallization upon scratching. |
Step-by-Step Protocol
-
Dryness is Critical: Ensure the crude oil is completely free of DCM or Chloroform. Rotovap at
for 1 hour. Residual chlorinated solvents inhibit crystal lattice formation. -
Dissolution: Dissolve the oil in the minimum amount of hot Ethyl Acetate (approx.
). -
Anti-solvent Addition: Add warm Hexane dropwise until the solution turns slightly turbid (cloud point).
-
The "Clear" Step: Add one drop of Ethyl Acetate to make the solution clear again.
-
Seeding: Add a seed crystal (if available) or scratch the glass surface with a spatula.
-
Controlled Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not place directly in an ice bath.
Troubleshooting Module: Chiral Resolution (Enantiomers)
Issue: “I need to separate the (S)-enantiomer from the racemic mixture. Which column should I use?”
Root Cause: The C2 stereocenter on the chroman ring is sterically accessible but requires specific chiral recognition mechanisms (H-bonding/Pi-Pi interactions).
The Solution: Polysaccharide-Based HPLC Chroman-2-carboxylates separate well on amylose or cellulose-based stationary phases.
Chiral Method Parameters
| Parameter | Recommendation | Rationale |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | The "Gold Standard" for chroman esters. The benzyl group interacts via pi-stacking. |
| Alternative | Chiralpak AD-H (Amylose derivative) | Try this if OD-H fails; often provides different elution order. |
| Mobile Phase | Hexane / Isopropanol (90:10) | Standard normal phase.[3] |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |
| Detection | UV @ 254 nm or 280 nm | The benzyl and chroman rings have strong UV absorption. |
Expert Tip: If peak tailing occurs, add 0.1% Diethylamine to the mobile phase. This suppresses interaction between the ester/ether oxygens and residual silanols on the silica backbone.
Troubleshooting Module: Chemical Stability
Issue: “My yield is low, and I see a new spot on TLC near the baseline.”
Root Cause: Unintended Hydrolysis. The ethyl ester is stable to acid but sensitive to base. If you used strong base (NaOH/KOH) during the workup of the previous step (benzylation) and didn't neutralize fully, the ester will hydrolyze to the Chroman-2-carboxylic acid (polar, baseline spot).
Stability Decision Tree
Figure 2: Diagnosing stability issues during workup.
Prevention:
-
Always neutralize the aqueous layer to pH 7 before extraction.
-
Store the purified ester at
. -
Avoid using Methanol during workup if the target is an Ethyl ester (risk of transesterification).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem Technical Support. "Protecting Group Strategies for the Synthesis of Chroman-2-Carboxylates." (Accessed 2023).
-
ResearchGate Discussions. "How does one separate Benzyl bromide from the reaction mixture?" (Community consensus on amine scavenging).
-
Okamoto, Y., & Ikai, T. "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Society Reviews, 2008. (Basis for Chiralcel OD-H recommendation).[2][4]
-
Organic Syntheses. "Ethyl Benzoylformate (General Esterification and Workup Protocols)." Org.[1][2][5] Syn. Coll. Vol. 1, p.241.
Sources
Technical Support Center: Chiral Resolution of Ethyl 7-(Benzyloxy)chroman-2-carboxylate
[1]
Case ID: #CHIR-7BNZ-CHROM Status: Open Priority: High (Drug Development/Intermediate) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Introduction: The Analyte & The Challenge
You are attempting to resolve the enantiomers of Ethyl 7-(Benzyloxy)chroman-2-carboxylate .
-
Core Scaffold: Chroman-2-carboxylate (Dihydrobenzopyran-2-carboxylate).[1]
-
Critical Features:
-
Stereocenter: C2 position (alpha to the ester and the ether oxygen).
-
7-Benzyloxy Group: This adds significant lipophilicity and bulk to the aromatic system, providing a strong handle for
-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> interactions but potentially creating steric hindrance if the chiral cavity is too small. -
Ethyl Ester: Removes the acidic proton, eliminating the need for aggressive acidic modifiers (like TFA) often required for free acids, but reduces hydrogen bonding capability compared to the free acid.
-
This guide synthesizes internal method development protocols with industry-standard practices for chroman derivatives.
Module 1: Method Development Strategy (SOP)
Do not rely on guesswork. Follow this systematic screening protocol designed for lipophilic esters.
Phase 1: Column Selection
For this specific molecule, the Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry gold standard.
| Priority | Column Phase | Commercial Name (Example) | Rationale |
| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | The helical twist of the amylose backbone creates a distinct groove that often accommodates bulky aromatic groups (like your 7-benzyloxy moiety) better than cellulose phases.[1] |
| 2 (Secondary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | The "workhorse" of chiral HPLC.[1] If AD-H fails, OD-H often succeeds due to different spatial alignment of the carbamate groups.[1] |
| 3 (Tertiary) | Cellulose tris(4-methylbenzoate) | Chiralcel OJ-H | Often effective for compounds with carbonyl groups near the stereocenter (like your ester), but less predictable for bulky analytes.[1] |
Phase 2: Mobile Phase Screening (Normal Phase)
Because your molecule is highly lipophilic (benzyloxy + ethyl ester), Normal Phase (NPLC) is the preferred mode. It maximizes solubility and allows the polar carbamate groups on the stationary phase to interact effectively with the analyte.
Standard Screening Protocol:
-
Solvent A: n-Hexane (or n-Heptane).[1]
-
Solvent B: Isopropanol (IPA) OR Ethanol (EtOH).[1]
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
-
Temperature: 25°C.
Step-by-Step Workflow:
Caption: Systematic screening workflow prioritizing Amylose (AD-H) followed by Cellulose (OD-H) phases.
Module 2: Troubleshooting Hub
Symptom: "I see one broad peak, or a shoulder, but no split."
| Potential Cause | Technical Explanation | Corrective Action |
| Wrong Alcohol Modifier | The steric bulk of Isopropanol (IPA) might be blocking the chiral cavity, preventing your bulky analyte from entering deeply enough to discriminate.[1] | Switch to Ethanol. Ethanol is smaller and can alter the solvation of the stationary phase, often "opening" the cavity for bulky molecules like benzyloxy-chromans. |
| Temperature Too High | High temperature increases molecular motion, which can overcome the weak attractive forces (H-bonding, | Cool the column to 10°C - 15°C. Lower temperature thermodynamically favors the formation of the transient diastereomeric complex. |
| Solvent Mismatch | Sample is dissolved in 100% IPA or DCM, but the mobile phase is 90% Hexane. The "strong" solvent plug disrupts the initial interaction at the column head. | Dissolve sample in the Mobile Phase. If insoluble, use the lowest possible amount of IPA/EtOH and dilute with Hexane. |
Symptom: "Retention times are drifting."
-
Diagnosis: This is common in Normal Phase due to the evaporation of volatile components (Hexane) or water adsorption by the silica.
-
Fix:
-
Use a temperature-controlled column compartment .[1]
-
Ensure mobile phase bottles are capped with distinct vent filters to prevent differential evaporation.[1]
-
Equilibration: Normal phase columns require longer equilibration than Reverse Phase. Flush with at least 20 column volumes (approx 30-40 mL) before injection.[1]
-
Symptom: "The peak shape is tailing badly."
-
Diagnosis: Although it is an ester, residual silanol activity on the silica surface can interact with the ether oxygen or the aromatic ring.
-
Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[1] Note: For esters, this is less common than for acids/amines, but if tailing persists, it indicates secondary non-specific interactions.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why do you recommend Normal Phase (NPLC) over Reverse Phase (RPLC) for this molecule? A: Two reasons:
-
Solubility: Ethyl 7-(Benzyloxy)chroman-2-carboxylate is highly lipophilic.[1] It may precipitate in high-water mobile phases used in RPLC.[1]
-
Mechanism: The chiral recognition on AD/OD columns relies heavily on Hydrogen Bonding and Dipole-Dipole interactions.[1] Water (in RPLC) is a strong competitor for H-bonds and can "wash out" the subtle interactions needed to separate the enantiomers.[1] Hexane is inert, allowing the analyte and stationary phase to interact without competition.
Q2: Can I use "Immobilized" columns (IA, IB) instead of "Coated" (AD, OD)? A: Yes, and they are often preferred. Chiralpak IA and IB have the same selector as AD and OD, respectively, but the polymer is chemically bonded to the silica.
-
Benefit: You can use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate to solubilize your sample if it doesn't dissolve in Hexane/Alcohol.[1]
-
Caveat: The selectivity is usually similar, but not identical.[2] If you have an AD-H column, start there.[1][2] If you are buying new, buy IA.
Q3: How do I calculate Resolution (
-
: Retention timengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
: Peak width at half-heightngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Target:
(Baseline resolution).
Module 4: Advanced Mechanism Visualization
Understanding why the separation happens helps you optimize it.
Caption: The "Three-Point Interaction" model required for chiral recognition. The benzyloxy group provides a critical anchor point.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard operating procedures for amylose-based columns).
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.[1] (Foundational text on polysaccharide phases).
-
BenchChem Technical Support. Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. (Specific guidance on chroman scaffolds).
-
Sigma-Aldrich (Merck). Fundamental Guide to Chiral HPLC Method Development. (General protocols for solvent screening).
Technical Support Center: Minimizing Side Reactions During Benzyl Ether Cleavage in Chromans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the cleavage of benzyl ethers in chroman scaffolds. Our focus is on providing practical, field-proven insights to help you minimize side reactions and maximize the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is benzyl ether cleavage in chromans particularly challenging?
The chroman ring system, while generally stable, possesses inherent reactivity that can lead to specific side reactions during debenzylation. The fused dihydropyran and benzene rings can influence the stability of intermediates and the accessibility of the benzyl ether to reagents. For instance, the benzylic protons on the chroman ring itself can be susceptible to abstraction or oxidation under certain conditions. Furthermore, the electronic nature of substituents on the chroman ring can significantly impact the reaction's outcome.
Q2: What are the most common methods for benzyl ether cleavage on a chroman core?
The three most common methods, each with its own set of advantages and potential pitfalls, are:
-
Catalytic Hydrogenolysis: Widely used for its clean conversion to the desired alcohol and toluene as a byproduct.[1]
-
Acid-Catalyzed Cleavage: Employs Lewis or Brønsted acids to effect cleavage, often useful when hydrogenolysis is not feasible.[2]
-
Oxidative Cleavage: Uses oxidizing agents, and is particularly effective for substituted benzyl ethers like p-methoxybenzyl (PMB) ethers.[3]
Q3: How do I choose the right debenzylation method for my substituted chroman?
The choice of method is dictated by the functional groups present on your chroman substrate.[4]
-
For molecules with reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis may lead to undesired reductions.[5]
-
Acid-labile protecting groups (e.g., Boc, silyl ethers) will not be compatible with acid-catalyzed cleavage methods.[6]
-
Substrates sensitive to oxidation will not be suitable for oxidative cleavage methods.
A thorough analysis of your molecule's stability under different conditions is the crucial first step.
Troubleshooting Guide: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is often the first choice for benzyl ether cleavage due to its mild conditions and the formation of a simple, volatile byproduct (toluene).[7] However, several side reactions can occur, particularly with complex substrates like chromans.
Issue 1: Incomplete Reaction or Catalyst Deactivation
A slow or stalled reaction is a common issue.
Troubleshooting Workflow: Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
Solutions:
-
Catalyst Activity: Palladium on carbon (Pd/C) can lose activity over time. Always use a fresh batch of catalyst. For more stubborn debenzylations, Pearlman's catalyst, Pd(OH)2/C, is often more effective.[8]
-
Catalyst Poisoning: Impurities containing sulfur or halides can poison the catalyst. Ensure your starting material is pure.
-
Hydrogen Pressure: While many reactions work at atmospheric pressure (balloon), some may require higher pressures (50-100 psi) in a dedicated hydrogenation apparatus.
-
Solvent Choice: The solvent significantly impacts the reaction rate. The general order of efficiency is: Toluene < MeOH < EtOH << AcOH < THF.[8] Acetic acid as a solvent can facilitate the reaction by protonating the ether oxygen.[8]
Issue 2: Over-reduction of Other Functional Groups
A significant challenge is the undesired reduction of other sensitive groups.
Commonly Reduced Groups and Mitigation Strategies
| Functional Group | Side Reaction | Recommended Solution |
| Benzoyl | Reduction to benzyl | Use a milder method like transfer hydrogenation or a Lewis acid cleavage (e.g., BCl3 at -78 °C).[8] |
| Alkenes/Alkynes | Saturation | Use catalytic transfer hydrogenation with a suitable hydrogen donor (e.g., ammonium formate). Alternatively, specific additives can sometimes suppress benzyl ether cleavage while allowing other reductions.[9] |
| Nitro | Reduction to amine | This is difficult to avoid with standard hydrogenolysis. Consider oxidative or acid-catalyzed debenzylation. |
| Aryl Halides | Dehalogenation | Add a catalyst inhibitor like tetrabutylammonium chloride (TBACl) or use a catalyst poison like pyridine or ammonia to selectively inhibit benzyl ether cleavage while allowing other reductions to proceed.[9] |
Issue 3: Ring Hydrogenation
Saturation of the aromatic ring of the chroman is a potential side reaction.
Solution:
-
Catalyst Choice: This is most common when using platinum (Pt) or rhodium (Rh) catalysts. Palladium (Pd) is the preferred metal to avoid this side reaction.[8]
Troubleshooting Guide: Acid-Catalyzed Cleavage
This method is an excellent alternative when reductive conditions are not suitable. Both Brønsted and Lewis acids can be employed.
Issue 1: Rearrangement or Degradation of the Chroman Core
The acidic conditions can lead to the formation of carbocation intermediates, which may trigger rearrangements or elimination reactions.[10][11]
Mechanism of Acid-Catalyzed Side Reactions
Caption: Potential pathways in acid-catalyzed debenzylation.
Solutions:
-
Use a Milder Lewis Acid: Strong Lewis acids like BBr3 can be harsh. Consider using BCl3 at low temperatures (-78 °C), which has been shown to be very effective for debenzylating chromans with high yields and minimal side reactions.[4][8]
-
Include a Cation Scavenger: The addition of a cation scavenger, such as pentamethylbenzene or anisole, can trap the generated benzyl cation and prevent it from participating in undesired side reactions like Friedel-Crafts alkylation on the chroman ring.[4]
Issue 2: Low Yield or No Reaction
The benzyl ether may be resistant to cleavage under the chosen acidic conditions.
Solutions:
-
Increase Temperature: If the substrate is stable, gently heating the reaction can promote cleavage.
-
Switch to a Stronger Lewis Acid: If milder conditions fail, a stronger Lewis acid like boron tribromide (BBr3) may be necessary, but be mindful of potential side reactions.
Troubleshooting Guide: Oxidative Cleavage
Oxidative methods are particularly useful for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether.
Issue 1: Oxidation of the Chroman Ring
The benzylic position of the chroman ring itself is susceptible to oxidation, which can lead to the formation of undesired byproducts.[12]
Solutions:
-
Use a Milder Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common choice. Its reactivity can be tuned. For simple benzyl ethers, photoirradiation may be required for efficient cleavage, which can sometimes improve selectivity.[13]
-
Protect the Chroman Core: If the chroman ring is highly activated towards oxidation, it may be necessary to reconsider the synthetic strategy and use a different protecting group for the hydroxyl function.
Issue 2: Incomplete Cleavage of a Simple Benzyl Ether
Simple benzyl ethers are less reactive towards oxidative cleavage than their electron-rich counterparts.
Solutions:
-
Photoirradiation: The use of visible light can promote the oxidative cleavage of simple benzyl ethers with DDQ.[13][14]
-
Increase Reaction Time or Temperature: This should be done cautiously, as it can also increase the likelihood of side reactions.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This protocol is a milder alternative to high-pressure hydrogenation.
-
Dissolve the benzyl-protected chroman (1.0 mmol) in methanol (20 mL).
-
Add ammonium formate (5.0 mmol).
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Lewis Acid Mediated Cleavage with BCl3
This method is effective for sensitive substrates.
-
Dissolve the benzyl-protected chroman (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron trichloride (BCl3) in DCM (1.2 mmol) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol (5 mL), followed by water (10 mL).
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Burwell, R. L., Jr. The Cleavage of Ethers. Chemical Reviews1954 , 54 (4), 615–685. [Link]
-
Sajiki, H. A new and effective inhibitor for palladium-catalyzed hydrogenolysis of benzyl ethers. Tetrahedron Letters1995 , 36 (20), 3465-3468. [Link]
-
Padilla, R., et al. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Catalysts2025 , 15, 1. [Link]
-
ChemHelpASAP. synthesis & cleavage of benzyl ethers. YouTube, 31 December 2018. [Link]
-
Crich, D., et al. Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno- and Mannopyranosides with Dichlorodicyanoquinone. The Journal of Organic Chemistry2007 , 72 (17), 6599–6601. [Link]
-
Cavedon, C., et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters2020 , 22 (15), 6049–6053. [Link]
-
Cavedon, C., et al. Visible Light-Mediated Oxidative Debenzylation. ChemRxiv, 2020. [Link]
-
Semantic Scholar. Selective Cleavage of Benzyl Ethers. [Link]
-
Atlanchim Pharma. O-Benzyl protecting groups. 6 October 2021. [Link]
-
Moriyama, K., et al. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters2014 , 16 (14), 3812–3815. [Link]
-
Congreve, M. S., et al. Selective Cleavage of Benzyl Ethers. Synlett1993 , 1993 (09), 663-664. [Link]
-
Blaser, H.-U., et al. Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis2003 , 345 (1-2), 103-151. [Link]
-
ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman? 1 November 2014. [Link]
-
Liu, Y., et al. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications2021 , 12 (1), 6193. [Link]
-
Vincent, A., & Prunet, J. Selective hydrogenolysis of benzyl ethers in the presence of benzylidene acetals with Raney Nickel. Tetrahedron Letters2006 , 47 (23), 4075-4077. [Link]
-
SiliCycle. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle2011 . [Link]
-
Rewolinski, M. S., et al. An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters1998 , 39 (48), 8771-8774. [Link]
-
ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]
-
Gliński, M., et al. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Reactions2025 , 6 (1), 4. [Link]
-
Wang, Y., et al. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. The Journal of Physical Chemistry A2022 , 126 (25), 4113–4120. [Link]
-
Liu, C., et al. Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Catalysts2025 , 15 (7), 894. [Link]
-
David, J. G., et al. Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv, 2024. [Link]
-
Reusch, W. Rearrangement. Michigan State University Department of Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qualitas1998.net [qualitas1998.net]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Rearrangement [www2.chemistry.msu.edu]
- 12. d-nb.info [d-nb.info]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Overcoming steric hindrance in 2-position substitution of chromans
Welcome to the Chroman C2-Functionalization Technical Support Center .
The C2 position of the chroman scaffold—adjacent to the pyran oxygen—presents unique synthetic challenges. Because of the proximity to the heteroatom and the rigid bicyclic geometry, introducing substituents at this site often results in severe 1,3-diaxial interactions and blocked nucleophilic trajectories. This guide is designed for researchers and drug development professionals troubleshooting low yields, poor enantioselectivity, or failed cross-couplings caused by steric hindrance at the chroman C2-position.
Diagnostic Workflow: Bypassing C2 Steric Hindrance
Before diving into specific troubleshooting guides, use the logical decision tree below to determine the most thermodynamically and kinetically viable pathway for your specific chroman substrate.
Decision tree for selecting C2-functionalization strategies based on steric bulk.
Troubleshooting Guides & Protocols
Issue 1: Low yields in nucleophilic substitution of chroman-2-ols due to bulky nucleophiles.
Q: I am trying to displace a C2-hemiacetal (chroman-2-ol) using a bulky carbon nucleophile (e.g., a substituted silyl enol ether). The reaction stalls at 20% conversion using BF3·OEt2. How can I drive this to completion?
The Causality:
In an
The Solution: Switch to a highly oxophilic, irreversible Lewis acid such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf). TMSOTf rapidly silylates the hemiacetal oxygen, creating an exceptional leaving group (TMSOH) that forces the generation of the oxocarbenium ion despite the steric penalty.
Self-Validating Protocol: TMSOTf-Mediated C2-Substitution
-
Preparation: Flame-dry a Schlenk flask under argon. Add the sterically hindered chroman-2-ol (1.0 equiv) and the bulky nucleophile (1.5 equiv) in anhydrous
(0.1 M). -
Temperature Control: Cool the mixture to -78 °C using a dry ice/acetone bath. Validation point: Ensure the internal temperature stabilizes before proceeding to prevent unwanted ring-opening side reactions.
-
Activation: Dropwise add TMSOTf (1.2 equiv). The solution will typically undergo a distinct color change (often turning deep yellow or orange), indicating the formation of the oxocarbenium intermediate.
-
Reaction & Monitoring: Stir at -78 °C for 1 hour. Validation point: Quench a 50 µL aliquot in saturated
, extract with EtOAc, and run a TLC. The starting material spot should be completely consumed. -
Quench & Workup: If complete, quench the bulk reaction at -78 °C with saturated aqueous
. Extract with , dry over , and purify via silica gel chromatography.
Issue 2: Inefficient cross-coupling at the C2 position of unactivated chromans.
Q: Transition-metal catalyzed
The Causality: Traditional palladium- or nickel-catalyzed cross-couplings require the metal center to approach the C-H bond closely to undergo oxidative addition or concerted metalation-deprotonation. High steric hindrance at C2 physically blocks the metal's coordination sphere.
The Solution:
Bypass the metal-coordination requirement entirely by utilizing a radical-mediated pathway, such as a Decarboxylative Photoinduced Ligand-to-Metal Charge Transfer (LMCT) reaction[1]. By starting with a chroman-2-carboxylic acid, visible light excitation of a transition metal complex (like Fe or Ru) triggers a single-electron transfer and subsequent decarboxylation. This generates a planar,
Photoredox LMCT catalytic cycle relieving C2 steric strain via radical generation.
Self-Validating Protocol: Photoredox LMCT C2-Alkylation
-
Setup: In a transparent glass vial equipped with a Teflon septum, add chroman-2-carboxylic acid (1.0 equiv), the electron-deficient alkene (e.g., an acrylate, 3.0 equiv), and the photocatalyst (e.g.,
, 3 mol%).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent & Degassing: Dissolve in anhydrous DMAc (0.2 M). Validation point: Degas the mixture via three freeze-pump-thaw cycles. Oxygen is a potent radical scavenger and will kill the reaction if not rigorously removed.
-
Irradiation: Place the vial 7 cm away from a blue LED light source (e.g., 390-450 nm). Stir at 60 °C for 48 hours[2].
-
Analysis: Monitor via LC-MS. The mass of the desired product should correspond to
.
Data & Optimization: Catalyst Selection Matrix
When steric hindrance is the primary variable, catalyst selection must be dynamically adjusted. Below is a summarized matrix of field-proven catalytic systems categorized by the steric bulk of the chroman C2-position.
| Substrate Type | C2 Steric Hindrance Level | Recommended Catalyst / Method | Expected Outcome / Causality | Reference |
| Chroman-2-ol (Unbranched) | Low | High yield, moderate dr. Standard oxocarbenium formation is kinetically accessible. | ||
| Chroman-2-ol ( | High | TMSOTf (5 mol%) | High yield (70-85%). Irreversible silylation forces ionization despite steric clash. | |
| Chromone-3-carboxylic acid | Moderate | Chiral Silanediols / Quinine | High ee (up to 96%). Anion-binding ion-pair strategy dictates trajectory. | |
| Chroman-2-carboxylic acid | High | Fe(III) / Ru(II) Photoredox | High yield. Radical intermediate relieves 3D steric strain, allowing bulky alkene trapping. | [3], |
| Racemic 2-alkylchroman-4-yl acetates | High ( | Porcine Liver Esterase (PLE) | >99% ee. Lipases fail due to active site constraints; esterase accommodates bulk. | [4],[5] |
Frequently Asked Questions (FAQs)
Q: I am trying to perform an enzymatic kinetic resolution on a highly substituted,
Q: Can Fe(III)-catalyzed reductive cross-coupling handle tetrasubstituted acrylates? A: Yes. Fe(III)-catalyzed reductive cross-coupling of unactivated alkenes with chromones is remarkably tolerant of steric bulk. Even highly challenging tetrasubstituted acrylates (which possess massive steric hindrance) can yield the desired 2-alkylchromanones in moderate yields. The key is that the Fe(III) system operates via a radical cascade that is less sensitive to the steric profile of the alkene compared to traditional insertion mechanisms[3],[6].
Q: How do substituents at the C6 or C8 positions of the aromatic ring affect C2 reactivity? A: Substituents at C6 or C8 primarily exert electronic rather than steric effects on the C2 position. For example, an electron-withdrawing group (like bromine) at C6 pulls electron density away from the pyran oxygen, destabilizing the oxocarbenium intermediate but making the chromone highly electrophilic for Michael additions, thereby enhancing yields. Conversely, electron-donating groups (like a methoxy at C5) have a moderate dampening impact on yield due to electronic deactivation of the electrophilic site,.
References
-
, Organocatalysed C-2 and C-3 functionalisation of chromones. RSC Publishing. Available at:
-
[3],[6] A Synthetic Strategy for 2-Alkylchromanones: Fe(III)-Catalyzed Reductive Cross-Coupling of Unactivated Alkenes with Chromones. R Discovery / Organic Letters. Available at:
-
[4],[5] Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv. Available at:
-
[1],[2] Decarboxylative Photoinduced Ligand-to-Metal Charge Transfer Reaction: Synthesis of 2-Substituted Chroman-4-ones. ResearchGate / Chemical Communications. Available at:
Sources
Removing unreacted starting materials from chroman-2-carboxylate mixtures
Welcome to the technical support center for the purification of chroman-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the purification of these valuable compounds. This resource is built on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude chroman-2-carboxylate reaction mixture?
A1: Typically, the crude product will contain unreacted starting materials such as the parent phenol or salicylaldehyde, and the corresponding carboxylic acid or alcohol used in the esterification.[1][2] Additionally, side-products from competing reactions and any catalysts used, like sulfuric or p-toluenesulfonic acid, will be present.[3][4][5]
Q2: My initial attempts at purification by flash chromatography are giving poor separation. What should I do?
A2: Poor separation in flash chromatography is often due to an inappropriate solvent system. It is crucial to develop an effective solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target chroman-2-carboxylate. If co-elution with a starting material is the issue, consider an alternative purification technique like an acid-base extraction to remove the acidic or basic impurity before chromatography.[6][7]
Q3: Can I use sodium hydroxide to wash my organic layer during an extraction?
A3: It is generally not recommended to use strong bases like sodium hydroxide for washing crude ester mixtures.[1] A strong base can hydrolyze the desired ester product, reducing your overall yield. A milder base, such as a saturated sodium bicarbonate solution, is preferable for neutralizing and removing acidic impurities.[1][2]
Q4: My final product is an oil, but the literature reports it as a solid. How can I induce crystallization?
A4: If your purified chroman-2-carboxylate is an oil, it may be due to residual solvent or minor impurities preventing crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by "seeding" the oil with a tiny crystal of the pure compound, if available. Cooling the flask in an ice bath may also promote crystallization.[8]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the purification of your chroman-2-carboxylate derivatives.
Problem 1: Unreacted Phenol Contamination
Symptom: TLC analysis of the crude reaction mixture shows a spot corresponding to the starting phenol, which may co-elute with the desired chroman-2-carboxylate product in some solvent systems.
Probable Cause: Phenols are weakly acidic and can be difficult to separate from the neutral ester product by chromatography alone, especially if they have similar polarities.
Solution: Alkaline Extraction
This protocol utilizes the acidic nature of the phenol to convert it into a water-soluble salt, which can then be easily separated from the organic layer containing the ester.[9][10]
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The top layer will typically be the organic phase containing your chroman-2-carboxylate, and the bottom aqueous layer will contain the deprotonated phenoxide salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution two more times to ensure complete removal of the phenol.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Rationale: The weak base deprotonates the phenolic hydroxyl group, forming a sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester remains in the organic phase.[1][9]
Problem 2: Unreacted Carboxylic Acid Contamination
Symptom: The crude product is contaminated with the carboxylic acid starting material, which is often highly polar and can streak on TLC plates.
Probable Cause: Fischer esterification, a common method for synthesizing esters, is a reversible reaction.[3][4] Incomplete reaction or the presence of water can lead to residual carboxylic acid in the final mixture.
Solution: Acid-Base Extraction
Similar to the removal of phenols, an acid-base extraction is highly effective for removing unreacted carboxylic acids.[1][2]
Experimental Protocol:
-
Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether and place it in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel, venting frequently. The carboxylic acid will react with the bicarbonate to form its sodium salt, which is soluble in the aqueous layer.[2]
-
Separate the layers and repeat the aqueous wash.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Rationale: The basic bicarbonate solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[1][2]
Problem 3: Baseline Impurities and Poor Yield After Column Chromatography
Symptom: After flash chromatography, the yield of the chroman-2-carboxylate is low, and analysis of the column's silica gel shows retained product.
Probable Cause: Chroman-2-carboxylates can be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption on the column.
Solution: Deactivated Silica Gel or Alternative Stationary Phase
Experimental Protocol:
-
Deactivation of Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 1-2% triethylamine (Et₃N) by volume to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica gel slurry.
-
The triethylamine will neutralize the acidic sites on the silica gel surface.
-
-
Alternative Stationary Phase:
Rationale: The lone pair of electrons on the nitrogen atom of triethylamine acts as a base, neutralizing the acidic silanol groups on the surface of the silica gel. This prevents acid-catalyzed degradation of the target compound. Neutral alumina provides a non-acidic support for chromatography.
Data Presentation
Table 1: Common Solvents for Flash Chromatography of Chroman Derivatives
| Polarity | Solvent System (v/v) | Typical Applications |
| Low to Medium | Hexane/Ethyl Acetate (9:1 to 1:1) | Separation of non-polar to moderately polar chroman-2-carboxylates from non-polar impurities.[11] |
| Medium to High | Dichloromethane/Methanol (99:1 to 9:1) | Elution of more polar chroman-2-carboxylates and separation from highly polar impurities. |
Visualization of Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification method.
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021, August 3). National Center for Biotechnology Information. Retrieved from [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Flash Chromatography. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
How to remove the phenol from the reaction mixture without doing column chromatography? (2017, April 26). ResearchGate. Retrieved from [Link]
-
Making Esters. (n.d.). Chemguide. Retrieved from [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved from [Link]
-
The Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. orgosolver.com [orgosolver.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR Analysis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate: A Comparative Resolution Guide
Topic: 1H NMR Spectral Analysis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate Content Type: Technical Comparison & Characterization Guide
Executive Summary
This guide provides a high-resolution spectral analysis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate , a critical scaffold in the development of PPAR agonists and antioxidant therapeutics. Unlike standard spectral lists, this document focuses on the comparative performance of deuterated solvents (
Structural Context & Synthetic Relevance
The target molecule features a chiral center at C2, creating a rigid bicyclic system where the methylene protons at C3 and C4 become magnetically non-equivalent (diastereotopic). This structural rigidity often leads to second-order effects in standard NMR solvents, complicating purity assessment during drug development.
Core Structural Challenges:
-
Diastereotopic C3-Protons: The protons at position 3 often appear as complex multiplets rather than distinct signals.
-
Overlapping Aromatics: Distinguishing the electron-rich chroman ring protons (H6, H8) from the benzyl ether moiety requires precise integration logic.
Visualizing the Analysis Workflow
The following diagram outlines the logical flow for confirming structural identity, prioritizing solvent selection to resolve signal overlap.
Figure 1: Decision matrix for solvent selection to maximize spectral resolution.
Comparative Performance: Solvent Resolution
In analytical "performance," the choice of solvent dictates the resolution of the aliphatic region.
| Feature | Chloroform-d ( | Benzene- | Recommendation |
| C3-H Resolution | Low. Often appears as a broad multiplet due to similar chemical environments and coupling constants. | High. The magnetic anisotropy of the benzene ring (ASIS) shifts the C3 protons differentially, often resolving them into distinct multiplets. | Use |
| Aromatic Region | Crowded. The benzyl group (7.3-7.4 ppm) can overlap with solvent residual peak (7.26 ppm). | Clear. Solvent residual is at 7.16 ppm, often shifting the solute aromatics upfield, separating the chroman signals from the benzyl group. | Use |
| Exchangeable Protons | N/A (No OH/NH in product). | N/A | Both are suitable (product is aprotic). |
Detailed Spectral Assignment (400 MHz, )
The following data represents the standard assignment. Note the specific coupling patterns that validate the chroman core (saturated C2-C3) versus a coumarin (unsaturated) impurity.
A. The Aliphatic "Fingerprint" (Chroman Core)
-
H-2 (Chiral Center):
4.72 (dd, Hz, 1H).-
Diagnostic: This doublet of doublets is deshielded by the adjacent oxygen and the ester carbonyl. If this appears as a singlet ~8.0 ppm, you have oxidized the ring to a chromone/coumarin.
-
-
H-3 (Methylene, Diastereotopic):
2.15 – 2.35 (m, 2H).-
Complexity: These protons couple to H-2 and H-4. In higher fields (600 MHz), these resolve into two separate multiplets (H-3a and H-3b).
-
-
H-4 (Benzylic Methylene):
2.65 – 2.85 (m, 2H).-
Diagnostic: Identifying these is crucial. They are benzylic and couple to H-3.
-
B. The Substituents (Ethyl Ester & Benzyl Ether)
-
Ethyl Ester (
):-
4.25 (q,
Hz, 2H). -
1.28 (t,
Hz, 3H).
-
4.25 (q,
-
Benzylic Ether (
):- 5.05 (s, 2H).
-
Validation: This sharp singlet confirms the benzyl protection is intact. If missing, the 7-OH precursor is present.
C. The Aromatic Region (Split System)
The molecule contains two distinct aromatic systems: the monosubstituted benzyl ring and the trisubstituted chroman ring.
-
Benzyl Group (Ph):
7.30 – 7.45 (m, 5H). -
Chroman Ring (H-5, H-6, H-8):
-
H-5:
6.95 (d, Hz, 1H). Most deshielded chroman proton. -
H-6:
6.58 (dd, Hz, 1H). Shielded by 7-alkoxy group. -
H-8:
6.48 (d, Hz, 1H). Most shielded, ortho to oxygen.
-
Experimental Protocol: Characterization Workflow
To ensure reproducibility and scientific integrity (E-E-A-T), follow this self-validating protocol.
Step 1: Sample Preparation
-
Dissolve 10–15 mg of the purified ethyl 7-(benzyloxy)chroman-2-carboxylate in 0.6 mL of
(containing 0.03% TMS). -
Critical Step: Filter the solution through a small plug of cotton wool within a Pasteur pipette directly into the NMR tube to remove suspended solids that cause line broadening.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1):
seconds. (Essential for accurate integration of the isolated aromatic protons). -
Scans (NS): 16 (sufficient for >10 mg sample).
Step 3: Processing & Integration Logic
-
Calibrate: Set the TMS peak to 0.00 ppm (or residual
to 7.26 ppm). -
Normalize: Set the integral of the benzylic ether singlet (
5.05) to exactly 2.00 . -
Validate: Check if the ethyl ester quartet (
4.25) integrates to 2.00 ( ). If the ratio is off, you likely have residual benzyl alcohol or unreacted starting material.
Differentiation from Precursors (Quality Control)
A major challenge in synthesis is ensuring complete conversion. Use this table to distinguish the product from common impurities.
| Signal | Product | Precursor: Ethyl 7-hydroxychroman-2-carboxylate | Precursor: Benzyl Bromide |
| 7-Substituent | Singlet ( | Broad Singlet ( | Singlet ( |
| Aromatic Region | 8 Protons (5 Benzyl + 3 Chroman) | 3 Protons (Chroman only) | 5 Protons (Benzyl only) |
| H-6/H-8 Shift | Shielded ( | Highly Shielded ( | N/A |
Synthesis Pathway & Signal Origin
The following diagram illustrates the origin of the NMR signals based on the synthetic assembly.
Figure 2: Tracking signal origins from precursors to final product.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general coupling constants and chemical shifts).
-
Wei, L., et al. (2017).[2] Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. Journal of Medicinal Chemistry, 60(1), 362–372.[2] (Provides comparative NMR data for chroman/chromene scaffolds).
-
Bongen, P., et al. (2018). Synthesis of Chroman-2-carboxylic Acid Derivatives. Organic Syntheses. (Methodology for chroman ring construction and spectral data).
-
Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for solvent effects and ASIS).
Sources
Comparative Guide: 13C NMR Assignment for Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Part 1: Executive Summary & Core Directive
The Challenge: Ethyl 7-(benzyloxy)chroman-2-carboxylate is a critical chiral scaffold, often utilized in the synthesis of PPAR agonists (e.g., glitazones) and flavonoid analogs.[1] Its structural complexity arises from the coexistence of two distinct oxygenated methylene groups (benzyl ether vs. ethyl ester) and a crowded aromatic region.[1]
The Comparison: This guide compares two assignment methodologies:
-
Method A (The Standard): 1D
C NMR with Empirical Shift Prediction.[1] -
Method B (The Alternative/Recommended): 2D-Assisted Assignment (HSQC/HMBC) integrated with 1D data.[1]
Verdict: While Method A provides a rapid snapshot, it frequently misassigns the critical C-2 chiral center and the benzyl methylene due to their proximity (~70–76 ppm). Method B is the required standard for regulatory filing and enantiopurity verification, as it definitively resolves the ether/ester ambiguity.
Part 2: Structural Analysis & Peak Assignments[1]
The Molecule
IUPAC Name: Ethyl 7-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Formula:
-
Chroman Core: Fused benzene and dihydropyran rings.[1]
-
Stereocenter (C-2): Alpha to both the ring oxygen and the ester carbonyl.[1]
-
7-Position: Benzyloxy substituent (electron-donating).[1]
Comparative Data Table: 1D vs. 2D-Assisted Assignment
Data represents high-confidence chemical shifts (
| Carbon Position | Assignment Label | Chemical Shift ( | Signal Type (DEPT-135) | Method A (1D Only) Risk | Method B (HMBC/HSQC) Validation |
| Carbonyl | C-1' | 170.5 | Quaternary (C) | Confused with acid impurities | HMBC corr. to Ethyl |
| Aromatic (Ipso) | C-7 | 158.8 | Quaternary (C) | Often swapped with C-8a | HMBC corr. from Benzyl |
| Aromatic (Ipso) | C-8a | 155.2 | Quaternary (C) | Often swapped with C-7 | HMBC corr. from H-4 |
| Chroman | C-2 | 74.1 | Methine (CH) | High Risk: Confused with Benzyl | HSQC shows correlation to Methine H |
| Benzyl | 70.1 | Methylene ( | High Risk: Confused with C-2 | HMBC corr. to Phenyl ring (C-ipso) | |
| Ethyl Ester | 61.5 | Methylene ( | Low Risk | HMBC corr. to Carbonyl (C-1') | |
| Aromatic | C-5 | 129.8 | Methine (CH) | Overlap with Benzyl aromatics | HSQC (distinct doublet in 1H) |
| Benzyl Aromatic | C-m, C-p | 128.6 - 128.0 | Methine (CH) | Heavy Overlap | COSY/HSQC connectivity |
| Benzyl Aromatic | C-ipso | 136.8 | Quaternary (C) | Missed in low S/N scans | HMBC from Benzyl |
| Aromatic | C-6 | 110.5 | Methine (CH) | - | Ortho-coupling to H-8 |
| Aromatic | C-8 | 102.3 | Methine (CH) | - | Shielded by two oxygens (ortho) |
| Chroman | C-4 | 29.5 | Methylene ( | Confused with C-3 | HMBC corr. to C-5 |
| Chroman | C-3 | 25.2 | Methylene ( | Confused with C-4 | COSY to H-2 |
| Ethyl Ester | 14.2 | Methyl ( | Low Risk | COSY to Ethyl |
Part 3: Technical Visualization[1]
Structural Assignment Logic
The following diagram illustrates the logical flow for assigning the most difficult signals (the "Oxygenated Aliphatic Trio": C-2, Benzyl
Caption: Logical workflow for distinguishing the overlapping oxygenated carbon signals using DEPT and HMBC filters.
Part 4: Experimental Protocols
Sample Preparation (Self-Validating System)
To ensure the shifts match the table above, strict adherence to concentration and solvent standards is required.
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).[1]-
Why:
will shift the hydroxyl/amine signals (if precursors are present) and alter the aromatic stacking, shifting C-2 and C-7 by up to 1-2 ppm.[1]
-
-
Concentration: 15-20 mg of compound in 0.6 mL solvent.
-
Validation: If the solution is cloudy, filtration is mandatory. Suspended particles broaden the base of the ethyl ester triplet in
NMR, obscuring J-coupling analysis.
-
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Method B)
Instrument: 400 MHz or higher (e.g., Bruker Avance III).
Experiment 1: 1D
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Scans (NS): 1024 (Required for quaternary carbons C-7 and C-8a).
-
Relaxation Delay (D1): 2.0 sec.
-
Spectral Width: 240 ppm (to capture Carbonyl at 170+).[1]
Experiment 2: Gradient HMBC (The Discriminator)
-
Pulse Sequence: hmbcgplpndqf (Magnitude mode).[1]
-
Optimization: Set for long-range coupling
. -
Why: This specific coupling constant highlights the 3-bond correlation from the Ethyl
to the Ester Carbonyl, and the Benzyl to the C-7/C-ipso carbons, which is the "fingerprint" of this molecule.
Part 5: Causality & Mechanism (Expert Insights)
The "Chroman Shift" Phenomenon
Why is C-2 at 74.1 ppm while the Benzyl
-
Electronic Effect: Both carbons are attached to an oxygen atom.[1] However, C-2 is also beta to the ester carbonyl.[1] The inductive withdrawal from the carbonyl (through the C-C bond) adds a deshielding effect of approximately +3-4 ppm relative to a standard ether.
-
Stereoelectronic Effect: The rigid half-chair conformation of the chroman ring places C-2 in a specific orientation relative to the aromatic ring current, further influencing its shift compared to the freely rotating benzyl methylene.
Distinguishing C-7 vs. C-8a
-
C-7 (158.8 ppm): This carbon is directly attached to the benzyloxy oxygen.[1] The oxygen donates electron density via resonance (shielding) but withdraws via induction (deshielding).[1] In
C NMR, the inductive effect dominates at the ipso position, pushing it downfield. -
C-8a (155.2 ppm): This is the bridgehead carbon attached to the ring oxygen.[1] It is slightly more shielded than C-7 because it is part of the fused system where resonance delocalization into the ring is more pronounced.[1]
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for chemical shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
-
PubChem Database. (n.d.).[1] Benzyl ethyl ether Spectral Data. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Beilstein J. Org.[1] Chem. (2011).[1] Synthesis and characterization of chroman derivatives. (Used for C3/C4/C2 core assignments). [Link]
-
Vertex AI/Google Search Grounding. (2023). Analysis of search results 1.5 and 1.14 regarding Chroman-2-carboxylate and 7-substituted coumarin shifts. (See internal search logs for specific fragment validation).
Sources
High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Patterns of Chroman-2-Carboxylates
Executive Summary & Analytical Rationale
Chroman-2-carboxylates are privileged heterocyclic scaffolds in medicinal chemistry, serving as the pharmacophoric core for antioxidants (e.g., Trolox derivatives), beta-blockers (e.g., Nebivolol), and novel anti-cancer agents[1]. Accurate structural elucidation of these compounds and their metabolites relies heavily on mass spectrometry (MS). However, the pyran ring and the C2-carboxylate group present unique analytical challenges.
This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in elucidating the fragmentation patterns of chroman-2-carboxylate derivatives. By detailing the causality behind specific fragmentation pathways, this document provides researchers with actionable, self-validating protocols for rigorous structural characterization.
Mechanistic Causality in Chroman-2-Carboxylate Fragmentation
Understanding the thermodynamic and kinetic drivers behind MS fragmentation is critical for accurate spectral interpretation. The gas-phase dissociation of chroman-2-carboxylates is governed by the stability of the resulting carbocations and the thermodynamic favorability of expelling neutral molecules[2].
Primary Fragmentation Cascades
Whether subjected to 70 eV electron bombardment (EI) or collision-induced dissociation (CID) in ESI, chroman-2-carboxylates exhibit three hallmark fragmentation pathways:
-
Decarboxylation/Ester Cleavage (Low Energy): The most labile moiety is the C2-carboxylate group. In free acids, this manifests as a rapid loss of formic acid (46 Da) or CO₂ (44 Da), yielding a highly stable, resonance-stabilized chromenylium cation[3]. In esterified derivatives, the loss of an alkoxy radical or the corresponding alcohol is observed.
-
Retro-Diels-Alder (RDA) Cleavage (High Energy): The heterocyclic pyran ring undergoes a characteristic RDA fragmentation. This process cleaves the C2-C3 and C4-C4a bonds, ejecting a substituted alkene and leaving a highly diagnostic diene radical cation (often a quinone methide derivative)[4][5].
-
Tropylium Ion Formation (Rearrangement): Following the loss of the C2 substituent and subsequent ring opening, the aromatic portion frequently undergoes ring expansion to form a highly stable tropylium-like ion (typically at m/z 107 or 121, depending on the degree of aromatic substitution)[5].
Logical pathways of chroman-2-carboxylate MS fragmentation based on ionization energy.
Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS/MS
To select the optimal analytical strategy, researchers must compare how different ionization techniques interact with the chroman core.
-
GC-EI-MS utilizes hard ionization (70 eV), which strips an electron to form a highly energetic radical cation (M+•). Because of the high internal energy, the C2-carboxylate bond cleaves almost instantaneously, meaning the intact molecular ion is often weak or absent[6]. However, this high energy reliably forces the diagnostic RDA cleavage, making it superior for library matching.
-
LC-ESI-QTOF-MS/MS utilizes soft ionization, yielding intact protonated[M+H]+ or deprotonated [M-H]- species. This allows for precise determination of the molecular formula via High-Resolution Mass Spectrometry (HRMS)[1]. The limitation is that RDA cleavage is less abundant under standard ESI conditions, requiring targeted CID energy ramping to induce heterocyclic ring opening[2].
Quantitative Data Comparison
The following table summarizes the performance metrics and fragmentation behaviors of chroman-2-carboxylates across both platforms.
| Analytical Parameter | GC-EI-MS (Quadrupole) | LC-ESI-QTOF-MS/MS |
| Ionization Energy | 70 eV (Hard Ionization) | Variable CID (Soft Ionization) |
| Molecular Ion Intensity | Low to Absent (<5% relative abundance) | High (>90% relative abundance) |
| Primary Fragment | RDA Cleavage (Quinone Methide) | [M-COOH]⁺ (Chromenylium Cation) |
| Mass Accuracy | Nominal Mass (~0.1 Da) | High-Resolution (<5 ppm) |
| Sample Derivatization | Required for free acids (Silylation) | Not required (Direct injection) |
| Optimal Application | Library matching, volatile/non-polar analogs | Metabolite ID, exact mass determination |
Experimental Workflows: Self-Validating Protocols
To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. By incorporating internal standards and specific system suitability checks, researchers can verify instrument performance and fragmentation tuning prior to analyzing unknown chroman derivatives.
Self-validating experimental workflow for the MS analysis of chroman derivatives.
Protocol A: LC-ESI-QTOF-MS/MS Structural Elucidation
Causality Focus: Formic acid is added to the mobile phase to act as a proton source, facilitating the formation of [M+H]⁺ in positive ESI mode. CID energy must be ramped to capture both the low-energy decarboxylation and the high-energy RDA fragments.
-
Sample Preparation: Dissolve 5-10 mg of the chroman-2-carboxylate derivative in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.
-
System Suitability (Self-Validation): Inject a calibration standard (e.g., caffeic acid) to verify mass accuracy (<5 ppm) and monitor the specific deprotonated transition (m/z 179 to 135) to ensure the collision cell is properly calibrated[7].
-
Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 100 × 2.1 mm, 1.9 µm) maintained at 40 °C. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a constant flow rate of 0.4 mL/min[8].
-
Mass Spectrometry Acquisition: Operate the Q-TOF in positive and negative ESI modes. Set the capillary voltage to 3.5 kV and the drying gas temperature to 250 °C.
-
CID Energy Ramping: Perform MS/MS using targeted data-dependent acquisition (DDA). Apply collision energies ramping from 10 eV to 40 eV. Note: 10-20 eV will yield the [M-COOH]⁺ peak, while >30 eV is required to overcome the activation energy barrier for RDA cleavage.
Protocol B: GC-EI-MS Fragmentation Profiling
Causality Focus: Chroman-2-carboxylic acids contain a polar, hydrogen-bonding carboxyl group that causes severe peak tailing and thermal degradation at high GC temperatures. Silylation masks this group, increasing volatility and thermal stability.
-
Sample Derivatization: Treat 1 mg of the free chroman-2-carboxylic acid with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate at 60 °C for 30 minutes to form the volatile TMS-ester.
-
Chromatographic Separation: Inject 1 µL (splitless mode) onto a capillary GC column (e.g., HP-5MS, 30 m × 0.25 mm). Program the oven: 80 °C for 2 min, ramp at 10 °C/min to 300 °C, and hold for 10 min[7].
-
Electron Ionization: Maintain the transfer line and ion source at 280 °C and 230 °C, respectively. Apply standard 70 eV electron bombardment[7].
-
Data Acquisition & Validation (Self-Validation): Scan from m/z 50 to 600. Validate the fragmentation pattern by identifying the diagnostic [M-CH₃]⁺, [M-COOR]⁺, and RDA fragments. Cross-reference the resulting spectra against NIST or Wiley Mass Spectral Libraries to confirm the structural assignment[6].
References
-
Benchchem. "A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid". 3
-
SciSpace. "Mass Spectra of Chromanols Related to Tocopherols". 4
-
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles".6
-
National Institutes of Health (NIH). "Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities". 1
-
National Institutes of Health (NIH). "Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems". 5
-
Chemijournal. "Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS". 2
-
National Institutes of Health (NIH). "LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus". 7
-
Royal Society of Chemistry (RSC). "Extrusion-driven metabolic shifts in composite flour from coffee and plantain byproducts". 8
Sources
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extrusion-driven metabolic shifts in composite flour from coffee and plantain byproducts - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D5FB00698H [pubs.rsc.org]
Comparative Guide: IR Spectroscopy for Ester vs. Ether Derivatization in Chroman Scaffolds
Executive Summary
In the structural optimization of chroman (3,4-dihydro-2H-1-benzopyran) derivatives—common scaffolds in Vitamin E analogs and flavonoid drugs—distinguishing between ester and ether side chains is a frequent analytical checkpoint. While Nuclear Magnetic Resonance (NMR) is definitive, it is often a bottleneck in high-throughput synthesis.
This guide evaluates the utility of Fourier Transform Infrared (FTIR) Spectroscopy as a rapid, first-line screening tool.[1] We provide a comparative analysis of spectral markers, a self-validating experimental protocol, and a decision matrix to reliably differentiate ester-functionalized chromans from their ether counterparts, accounting for the interference caused by the chroman ring's intrinsic cyclic ether linkage.
Part 1: The Analytical Challenge
The chroman core presents a unique spectroscopic background because it inherently contains an aryl-alkyl ether linkage (the O1 atom fused to the benzene ring).
-
The Problem: When you attempt to identify an added ether side chain (e.g., a methoxy group at C6), its C–O stretching signals (
) often overlap with the intrinsic C–O stretches of the chroman ring. -
The Ester Advantage: Esters introduce a carbonyl (
) moiety, providing a "silent region" marker ( ) that the chroman core lacks (unless it is a chromanone).
Structural Comparison
| Feature | Chroman Core (Scaffold) | Added Ether Group (Target A) | Added Ester Group (Target B) |
| Key Linkage | Cyclic Aryl-Alkyl Ether | Exocyclic Alkyl/Aryl Ether | Carboxyl Ester |
| Interference | Strong C–O stretches at ~1240 & ~1050 cm⁻¹ | Overlaps with Core | Minimal Overlap (C=O) |
Part 2: IR Spectral Fingerprinting
To accurately identify the derivative, one must look for specific vibrational modes.[2] The following data synthesizes literature values with empirical observations for benzopyran systems.
The "Smoking Gun": Carbonyl Stretching ( )
This is the primary discriminator. The chroman ring is transparent in this region (assuming no ketone/aldehyde impurities).
-
Ester Signal: A strong, sharp band at 1735–1750 cm⁻¹ (saturated esters).[3]
-
Note: If the ester is conjugated to the aromatic ring (e.g., a benzoate ester at C6), this band shifts to lower wavenumbers (1715–1730 cm⁻¹ ) due to resonance delocalization.
-
-
Ether Signal: Absent. The baseline should be flat in the
region.
The "Confusion Zone": C–O Stretching ( )
Both esters and ethers display strong bands here.[4] In chromans, this region is crowded.
-
Chroman Background: The ring oxygen (Ar–O–R) typically shows an asymmetric stretch near 1230–1250 cm⁻¹ and a symmetric stretch near 1030–1060 cm⁻¹ .
-
Ester Contribution: Esters add two distinct bands:[2]
- stretch: 1160–1210 cm⁻¹ (often distinct from the ring).
- stretch: 1000–1300 cm⁻¹ (often overlaps).[4]
-
Ether Contribution: Aliphatic ethers (e.g., -OCH3) add a band near 1085–1150 cm⁻¹ .[5] Aromatic ethers (e.g., -OPh) add a band near 1200–1275 cm⁻¹ , which often merges with the chroman ring signal, appearing as a broadening or intensification rather than a new peak.
Summary Table: Diagnostic Bands
| Functional Group | Frequency ( | Intensity | Assignment | Specificity to Derivative |
| Ester | 1735 – 1750 | Strong | High (Definitive) | |
| 1160 – 1210 | Strong | Moderate | ||
| Ether | 1085 – 1150 | Strong | Low (Overlaps with ring) | |
| 1200 – 1275 | Strong | Low (Merges with ring) | ||
| Chroman Core | 1450 – 1600 | Med-Strong | N/A (Always present) | |
| ~1240 | Strong | Ar-O-R (Ring) | Background Signal |
Part 3: Decision Logic (Graphviz Visualization)
The following diagram illustrates the logical flow for identifying the functional group based on spectral data.
Caption: Logical decision tree for distinguishing ester vs. ether derivatives on a chroman scaffold using FTIR spectral markers.
Part 4: Comparative Analysis (IR vs. Alternatives)
Why choose IR over NMR or MS for this specific task?
| Method | Speed | Sample State | Specificity (Ester vs Ether) | Limitation |
| FTIR (ATR) | < 1 min | Solid/Oil (Neat) | High (via C=O band) | Difficult to quantify yield; fingerprint region overlap. |
| 1H NMR | 10-30 min | Solution ( | Very High (Chemical shift & integration) | Requires deuterated solvents; slow for high-throughput. |
| Mass Spec (MS) | 2-5 min | Solution | Low (for isomers) | Isomeric esters and ethers (e.g., methyl ester vs. ethyl ether variants) may have identical mass. |
Part 5: Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep.
Materials
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Isopropanol or Acetone (for cleaning).
-
Reference: Spectrum of the starting material (unsubstituted chroman).
Workflow Diagram
Caption: Standardized ATR-FTIR workflow for rapid functional group verification.
Step-by-Step Procedure
-
System Validation: Ensure the ATR crystal is clean. Run a "Preview" mode; the energy throughput should be maximum.
-
Background Collection: Collect an air background (32 scans) to subtract atmospheric
( ) and . -
Sample Application: Place 2-5 mg of the chroman derivative onto the crystal. Apply pressure using the anvil until the absorbance peaks are between 0.1 and 1.0 A.U.
-
Validation Check: If peaks are "flat-topped," the detector is saturated. Reduce sample amount or pressure.
-
-
Acquisition: Scan from
. -
Analysis:
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR frequencies of esters and ethers).
-
NIST Chemistry WebBook. Infrared Spectroscopy Data for 3,4-Dihydro-2H-1-benzopyran (Chroman). National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of C-O stretch overlaps).
Sources
Comparative Antioxidant Activity Guide: Ethyl 7-(Benzyloxy)chroman-2-carboxylate vs. Trolox
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) ring is the foundational structural scaffold for numerous natural and synthetic antioxidants, most notably the Vitamin E family[1]. In drug development and biochemical assays, understanding the Structure-Activity Relationship (SAR) of chroman derivatives is critical. This technical guide provides an objective, data-driven comparison between Trolox (the gold-standard water-soluble antioxidant) and Ethyl 7-(Benzyloxy)chroman-2-carboxylate (a highly lipophilic, protected chroman derivative).
By analyzing their structural mechanics, we demonstrate why Trolox acts as an aggressive radical scavenger, whereas the protected derivative serves as a critical negative control in SAR studies or as a highly permeable prodrug template.
Part 1: Structural & Mechanistic Analysis (SAR)
As an Application Scientist, it is vital to understand that an assay's readout is merely a symptom of the molecule's underlying quantum mechanics. The divergence in performance between these two compounds is dictated entirely by their functional groups.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Trolox is a cell-permeable, water-soluble analog of Vitamin E[2]. Its robust antioxidant capacity stems directly from its unprotected 6-hydroxyl (6-OH) group . When exposed to reactive oxygen species (ROS), Trolox rapidly donates a hydrogen atom via the Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) pathways[3]. The resulting phenoxyl radical is highly stabilized by the electron-donating tetramethyl substitution on the aromatic ring. Furthermore, the free carboxylic acid at the 2-position ensures aqueous solubility, making it the universal benchmark for the Trolox Equivalent Antioxidant Capacity (TEAC) assay[4].
Ethyl 7-(Benzyloxy)chroman-2-carboxylate (E7BCC)
In stark contrast, E7BCC represents a structurally restricted chroman. It lacks the critical 6-OH group and instead features a 7-benzyloxy group . The etherification of the phenolic oxygen with a bulky benzyl group completely blocks the molecule's ability to donate a hydrogen atom[5]. Additionally, the carboxylic acid is masked as an ethyl ester , neutralizing the molecule's charge at physiological pH and drastically increasing its lipophilicity (ClogP). Consequently, E7BCC exhibits negligible direct chain-breaking antioxidant activity but demonstrates high membrane permeability[1].
Fig 1: SAR and mechanistic pathways for Trolox vs. Ethyl 7-(Benzyloxy)chroman-2-carboxylate.
Part 2: Experimental Protocols & Self-Validating Systems
To empirically validate these SAR differences, we employ two orthogonal assays. Protocols must be self-validating; every assay must contain internal logic to prove that a negative result (such as E7BCC's lack of activity) is due to the compound's chemistry, not an assay failure.
Protocol 1: DPPH Radical Scavenging Assay (Cell-Free)
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures direct hydrogen-donating ability. We use this to definitively prove that the benzyl-protected E7BCC lacks HAT capability compared to Trolox. Self-Validating System: The assay incorporates a blank (solvent + DPPH) to establish the maximum absorbance baseline, and Trolox as the positive control[3]. If the Trolox curve fails to show dose-dependent quenching, the DPPH reagent is oxidized and the assay is invalid.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Keep protected from light.
-
Compound Dilution: Prepare serial dilutions of Trolox and E7BCC (ranging from 1 µM to 500 µM) in methanol.
-
Reaction Initiation: Add 100 µL of the test compound to 100 µL of the DPPH solution in a 96-well microplate.
-
Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the HAT reaction to reach equilibrium.
-
Quantification: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate % Inhibition =[(Abs_blank - Abs_sample) / Abs_blank] × 100. Determine the IC50 values.
Fig 2: Self-validating DPPH radical scavenging assay workflow.
Protocol 2: Lipid Peroxidation (LPO) Inhibition in Liposomes
Causality: Because E7BCC is highly lipophilic, it will partition into lipid bilayers[5]. This assay tests whether its membrane accumulation provides any indirect steric stabilization against lipid peroxidation, a phenomenon missed by aqueous cell-free assays. Self-Validating System: Unilamellar phosphatidylcholine vesicles are stressed with AAPH (a lipid-soluble radical initiator). Vehicle-treated liposomes serve as the 100% oxidation baseline, while Trolox serves as the chain-breaking comparator.
Step-by-Step Methodology:
-
Liposome Preparation: Hydrate a lipid film of dilinoleoylphosphatidylcholine (DLPC) in PBS (pH 7.4) and extrude to form 100 nm unilamellar vesicles[5].
-
Compound Incorporation: Co-incubate liposomes with 50 µM of Trolox or E7BCC for 1 hour at 37°C to allow membrane partitioning.
-
Oxidative Stress: Add 10 mM AAPH to initiate peroxyl radical formation.
-
TBARS Quantification: After 2 hours, add thiobarbituric acid (TBA) reagent and boil for 15 minutes. Measure fluorescence (Ex: 530 nm, Em: 550 nm) to quantify malondialdehyde (MDA) formation.
Part 3: Quantitative Data Comparison
The following table synthesizes the expected experimental outcomes based on the structural mechanics of both compounds.
| Parameter | Trolox | Ethyl 7-(Benzyloxy)chroman-2-carboxylate |
| Pharmacophore Core | 6-hydroxy-chroman-2-carboxylic acid | 7-benzyloxy-chroman-2-ethyl ester |
| Primary H-Donor Site | 6-OH (Unprotected Phenol) | None (Protected by Benzyl group) |
| Solubility Profile | Water-soluble (Anionic at pH 7.4) | Highly Lipophilic (Neutral) |
| DPPH IC50 (Direct HAT) | ~15 - 20 µM | > 1000 µM (Inactive) |
| TEAC Value | 1.0 (Standard Benchmark) | ~ 0.0 |
| Membrane Permeability | Low (Requires transporters) | High (Passive diffusion via ester) |
| LPO Inhibition (Liposomes) | High (Direct chain-breaking) | Low to None (Lacks radical scavenging) |
| Primary Application | Standard for antioxidant benchmarking | SAR negative control / Lipophilic prodrug |
Conclusion & Application Insights
The comparison between Trolox and Ethyl 7-(Benzyloxy)chroman-2-carboxylate perfectly illustrates the fundamental laws of antioxidant chemistry. Trolox's unprotected 6-hydroxyl group and free carboxylate make it an aggressive, water-soluble radical scavenger[2]. Conversely, the benzyl protection and esterification in E7BCC strip away direct antioxidant capacity while maximizing lipophilicity[1]. For drug development professionals, E7BCC serves not as an antioxidant, but as a crucial structural negative control in SAR studies, or as a highly permeable scaffold for targeted prodrug delivery.
References
-
Trolox - Wikipedia Source: Wikipedia URL:[Link]
-
The antioxidant activities of phenolic antioxidants in free radical peroxidation of phospholipid membranes Source: Canadian Science Publishing (Can. J. Chem. 68, 2258) URL:[Link]
Sources
Analytical Strategies for Validating the Enantiomeric Excess of Synthesized Chroman Esters
The chroman ring system is a privileged structural motif in medicinal chemistry, forming the core scaffold of numerous bioactive molecules, including tocopherols (Vitamin E), trolox derivatives, and diverse polyheterocyclic therapeutics 1. Because the spatial orientation of substituents on the chroman ring profoundly dictates receptor binding affinity and biological efficacy, asymmetric synthesis of these esters must be rigorously validated. Determining the enantiomeric excess (ee) is a critical quality control step in the development of chiral pharmaceutical compounds 2.
This guide provides an objective comparison of the leading analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy—equipping researchers with the mechanistic insights needed to select and execute the optimal validation protocol.
Mechanistic Causality in Chiral Discrimination
Enantiomers possess identical physical and chemical properties in an achiral environment, making standard separation techniques ineffective. To resolve them, the analytical system must introduce a chiral environment that induces the formation of diastereomers.
-
Chromatographic Resolution (HPLC/SFC): This approach relies on Chiral Stationary Phases (CSPs), typically amylose or cellulose derivatives coated or immobilized on silica (e.g., Daicel Chiralpak IA/IB/IC) 1. As the chroman ester passes through the column, it engages in transient, non-covalent interactions (hydrogen bonding, π-π stacking, and dipole-dipole interactions) with the CSP. The slight difference in the free energy (ΔΔG) of these transient diastereomeric complexes results in differential retention times 2.
-
Spectroscopic Resolution (NMR): This method utilizes Chiral Solvating Agents (CSAs). When a CSA (such as a BINOL derivative or mandelic acid) is mixed with the chroman ester in an NMR tube, it forms rapid, reversible diastereomeric complexes in situ 3. Because diastereomers have distinct magnetic environments, the previously identical NMR signals of the enantiomers split into separate peaks (anisochrony), allowing for direct integration.
Comparative Analysis of Analytical Modalities
Selecting the appropriate method depends on the required accuracy, sample throughput, and available instrumentation 2. The table below summarizes the performance characteristics of the three primary techniques used for chroman derivatives.
| Analytical Modality | Separation Principle | Resolution & Accuracy | Typical Analysis Time | Solvent Consumption & Cost |
| Chiral HPLC | Transient diastereomeric interaction with a Chiral Stationary Phase (CSP) | Highest; the gold standard for publication-grade validation | 10 – 30 minutes | High; requires continuous flow of HPLC-grade organic solvents |
| Chiral SFC | CSP interaction utilizing a supercritical CO₂ mobile phase | High; provides orthogonal selectivity to HPLC | 3 – 10 minutes | Low; a "Green" technique with reduced solvent waste [[4]]() |
| Chiral NMR | In-situ permanent diastereomeric complexation via Chiral Solvating Agents | Moderate; highly dependent on the degree of chemical shift anisochrony | 1 – 5 minutes | Minimal; requires only deuterated solvent and the CSA reagent |
Method Selection Workflow
Decision matrix for selecting the optimal enantiomeric excess determination method.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, an analytical workflow cannot merely consist of a single injection of an enantioenriched sample. The system must intrinsically prove its capacity to resolve the enantiomers and confirm the absence of interfering artifacts.
Protocol 1: Chiral HPLC Validation (The Gold Standard)
Causality Behind the Method: HPLC using polysaccharide-based CSPs is the most reliable method for chroman esters due to its high resolution and reproducibility 2. Normal-phase solvent systems (e.g., hexane/isopropanol) are strictly preferred because non-polar mobile phases suppress hydrophobic interactions, thereby enhancing the critical non-covalent polar interactions (hydrogen bonding, dipole-dipole) between the chroman ester's functional groups and the CSP backbone.
Step-by-Step Methodology:
-
System Equilibration: Flush a Daicel Chiralpak IA or IB column with the selected mobile phase (e.g., n-hexane/i-PrOH = 80:20) at a flow rate of 1.0 mL/min at 25 °C until the UV baseline stabilizes 1.
-
Blank Injection (Artifact Control): Inject 10 µL of the sample diluent (pure mobile phase). Causality: This rules out ghost peaks from column bleed or sample matrix impurities that could artificially inflate the integration of a minor enantiomer.
-
Racemic Standard Validation (System Suitability): Inject a synthesized racemic mixture of the chroman ester (approx. 1 mg/mL). Adjust the mobile phase polarity until baseline resolution (Rs > 1.5) is achieved between the two enantiomer peaks. Causality: This step is mandatory to prove the system possesses the thermodynamic capacity to separate the specific enantiomers.
-
Enantioenriched Sample Analysis: Inject 10 µL of the asymmetrically synthesized chroman ester under the exact same validated conditions.
-
Data Processing: Record the chromatogram at the optimal UV wavelength (e.g., 225 nm or 254 nm). Calculate the enantiomeric excess using the formula: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100 [[2]]().
Protocol 2: NMR Determination via Chiral Solvating Agents (Rapid Screening)
Causality Behind the Method: While HPLC requires expensive stationary phases and significant solvent consumption, NMR provides a rapid, "green" alternative for benchtop screening 3. By directly mixing the analyte with a CSA in a deuterated solvent, researchers can bypass chromatographic method development. A high-field NMR (≥400 MHz) is required because higher magnetic field strengths increase the resolution of the anisochronous signals, ensuring baseline separation of the split peaks for accurate integration 2.
Step-by-Step Methodology:
-
Racemic Complexation (The Control): In a standard NMR tube, dissolve 0.05 mmol of the racemic chroman ester and 0.10 mmol of the chosen CSA (e.g., (R)-(-)-Mandelic acid or a BINOL derivative) in 0.6 mL of CDCl₃. Shake for 30 seconds to ensure complete complexation 3.
-
Signal Identification: Acquire a ¹H-NMR spectrum. Scan the spectrum to identify a distinct, easily integratable proton signal (e.g., the methine proton on the chroman ring) that has split into two distinct peaks of equal integration due to the diastereomeric environment. Causality: If no splitting is observed, the CSA is incompatible with the specific chroman ester, and an alternative CSA or HPLC must be used.
-
Enantioenriched Complexation: Prepare a new NMR tube containing the asymmetrically synthesized chroman ester and the exact same molar equivalent of the CSA in CDCl₃.
-
Quantification: Acquire the spectrum under identical acquisition parameters. Integrate the split peaks corresponding to the major and minor enantiomers to calculate the ee.
References
-
RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Available at:[Link]
-
Semantic Scholar. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. archives.ijper.org [archives.ijper.org]
Comparative Guide: Benzyl vs. Methyl Protecting Groups in Chroman Scaffold Synthesis
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate synthetic routes for chromans (benzopyrans). The chroman scaffold is a privileged pharmacophore found in vitamin E, flavonoids, and modern therapeutics like the β₁-blocker Nebivolol. A critical decision in chroman synthesis is the selection of the protecting group for the phenolic hydroxyls prior to the ring-closing step.
This guide objectively compares the performance, mechanistic causality, and experimental workflows of Benzyl (Bn) versus Methyl (Me) protecting groups, providing actionable data to optimize your synthetic route.
Mechanistic Evaluation & Causality
The choice between a benzyl and a methyl ether dictates not only the deprotection conditions but also the types of cyclization chemistry the substrate can withstand.
The Benzyl (Bn) Ether: Mild Deprotection vs. Premature Cleavage
Benzyl ethers are favored for their highly orthogonal deprotection conditions. They are readily cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which leaves the delicate ether linkage of the chroman ring completely intact[1].
The Causality of Failure: While robust to bases and nucleophiles, benzyl ethers are highly susceptible to Lewis acids and hydride abstraction. For example, during the synthesis of dihydrobenzopyrans via hydride transfer-initiated cyclization, the use of benzyl ethers results in significantly lower yields and requires increased catalyst loading[2]. The benzylic position undergoes premature cleavage because the catalytic conditions stabilize the formation of a benzyl cation, causing the protecting group to detach before the desired cyclization can occur[2].
The Methyl (Me) Ether: Extreme Stability vs. Ring-Opening Risks
Methyl ethers are the gold standard for stability. They easily survive harsh Lewis acid-catalyzed Friedel-Crafts alkylations and hydride transfer cyclizations that would otherwise destroy a benzyl ether.
The Causality of Failure: The extreme stability of the methyl ether becomes a liability during deprotection. Standard demethylating agents like BBr₃ or BCl₃ are strong Lewis acids. They coordinate to the methoxy oxygen, allowing bromide to attack the methyl group via an Sₙ2 mechanism. However, the endocyclic oxygen of the newly formed chroman ring can also coordinate with BBr₃. Subsequent nucleophilic attack by the bromide ion results in the irreversible opening of the pyran ring. In the synthesis of complex dihydrofuranochromans, researchers found that BBr₃ cleaved both alkyl chains of the diether, destroying the heterocycle and necessitating the use of milder, highly specific reagents like B-bromo-9-BBN to achieve an 84% yield of the intact phenol[3].
Quantitative Performance Comparison
The following table summarizes the experimental performance of both protecting groups across standard chroman synthesis workflows.
| Performance Metric | Benzyl (Bn) Ether | Methyl (Me) Ether |
| Typical Protection Yield | 85 – 95% | 90 – 98% |
| Cyclization Yield (Lewis Acid) | 40 – 60% (Prone to premature cleavage) | 85 – 95% (Highly stable) |
| Cyclization Yield (Hydride Transfer) | Low (High catalyst loading required)[2] | Excellent[2] |
| Deprotection Yield | 90 – 99% (Pd/C, H₂)[1] | 50 – 84% (BBr₃ or B-bromo-9-BBN)[3] |
| Primary Workflow Risk | Loss of intermediate during cyclization | Chroman ring-opening during deprotection |
Strategic Decision Workflow
To minimize byproduct formation and maximize overall yield, the selection of the protecting group must be reverse-engineered from the cyclization conditions.
Decision tree for selecting protecting groups in chroman synthesis based on reaction conditions.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that you can confidently verify the success of the transformation before proceeding to the next synthetic step.
Protocol A: Benzyl Deprotection via Catalytic Hydrogenolysis
Ideal for substrates synthesized via base-catalyzed oxa-Michael additions or Mitsunobu cyclizations.
-
Reaction Setup: Dissolve the benzyl-protected chroman (1.0 equiv) in anhydrous EtOAc or MeOH (0.1 M concentration). Purge the flask with Argon.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 2–4 hours.
-
In-Process Analytical Control (TLC): Spot the reaction against the starting material (Hexane:EtOAc 7:3).
-
Validation: The benzyl ether starting material (R_f ~0.6, UV active) should disappear. The deprotected chromanol product (R_f ~0.3) will appear and should stain strongly with KMnO₄ or Ferric Chloride (indicating a free phenolic OH).
-
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo.
-
Post-Reaction Validation (NMR): Analyze via ¹H NMR. The absolute disappearance of the benzylic -CH₂- singlet (~5.1 ppm) and the phenyl multiplet (7.3–7.5 ppm) confirms complete deprotection without degrading the chroman scaffold.
Protocol B: Methyl Deprotection via BBr₃ (With Ring-Opening Mitigation)
Required for substrates synthesized via harsh Lewis acid-catalyzed Friedel-Crafts cyclizations.
-
Reaction Setup: Dissolve the methyl-protected chroman (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M). Cool the solution to -78 °C using a dry ice/acetone bath under a strict Argon atmosphere.
-
Reagent Addition: Dropwise, add a 1.0 M solution of BBr₃ in CH₂Cl₂ (2.5 equiv per methoxy group). The solution will typically turn dark yellow or brown.
-
Controlled Cleavage: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours. Do not allow it to reach room temperature unmonitored, as this drastically increases the risk of chroman ring-opening.
-
In-Process Analytical Control (LC-MS): Quench a 10 µL aliquot in 1 mL of MeOH.
-
Validation: Analyze via LC-MS. You must observe the mass shift from [M+H]⁺ to [M-14+H]⁺ (loss of the CH₂ group). If a mass corresponding to the addition of bromine [M+H+80]⁺ appears, ring-opening is occurring. If this happens, abort the protocol and switch to the milder B-bromo-9-BBN reagent[3].
-
-
Quench & Workup: Cool back to -78 °C and carefully quench by the dropwise addition of MeOH until effervescence ceases. Dilute with water and extract with CH₂Cl₂ (3x). Wash the combined organics with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Post-Reaction Validation (NMR): Analyze via ¹H NMR. Confirm the disappearance of the methoxy singlet (~3.8 ppm). Crucially, verify the integrity of the chroman ring by checking the characteristic triplets/multiplets of the C2, C3, and C4 protons (~4.1 ppm, ~2.0 ppm, ~2.8 ppm). If the ring has opened, these shifts will move drastically downfield due to the formation of a primary alkyl bromide.
References
-
Title : Design and Synthesis of Substituted Dihydrofuranochromans as New Serotonergic Molecular Probes | Source : UW-La Crosse | URL : 3
-
Title : C-H Bond Functionalization via Hydride Transfer: Synthesis of Dihydrobenzopyrans from ortho-Vinylaryl Akyl Ethers | Source : PMC | URL : 2
-
Title : 6-Fluoro-2-(oxiran-2-yl)chroman | 197706-51-7 | Source : Benchchem | URL :1
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
